L-Phenylalanine, beta-phenyl-, methyl ester
Description
Properties
IUPAC Name |
methyl (2S)-2-amino-3,3-diphenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)15(17)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,17H2,1H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIQQSXXWLDXNO-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717991 | |
| Record name | Methyl beta-phenyl-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196395-12-7 | |
| Record name | Methyl beta-phenyl-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
L-Phenylalanine beta-phenyl- methyl ester chemical structure and properties
Technical Monograph: -Phenyl-L-Phenylalanine Methyl Ester
(Methyl 3,3-Diphenylalaninate)
Executive Summary & Nomenclature
-Phenyl-L-phenylalanine methyl esterNomenclature Disambiguation
| Common Name | Chemical Structure Description | CAS Number | Primary Use |
| Methyl (2S)-2-amino-3,3-diphenylpropanoate | 196395-12-7 | Conformational constraint, Peptidomimetics | |
| L-Phe-OMe | Methyl (2S)-2-amino-3-phenylpropanoate | 2577-90-4 | Standard peptide synthesis, Aspartame precursor |
| L-Phe-OBzl | Benzyl (2S)-2-amino-3-phenylpropanoate | 2462-32-0 | C-terminal protection (Benzyl ester) |
Chemical Structure & Physicochemical Properties[5][8][9][10][11][12][13]
Structural Analysis
The molecule consists of an L-alanine core where the side chain is a diphenylmethyl group (benzhydryl) rather than a benzyl group. The carboxylic acid is masked as a methyl ester.
SMILES: COC(=O)C(c1ccccc1)c2ccccc2 InChI Key: JJIQQSXXWLDXNO-HNNXBMFYSA-N
Key Properties Table[7]
| Property | Value | Notes |
| Molecular Formula | Free base | |
| Molecular Weight | 269.34 g/mol | (HCl salt approx.[3] 305.8 g/mol ) |
| Stereochemistry | (S)-Enantiomer | Derived from L-amino acid pool |
| Physical State | White to off-white powder | Crystalline solid |
| Solubility | Soluble in MeOH, DCM, DMSO | Low water solubility due to lipophilic diphenyl group |
| Lipophilicity (LogP) | ~3.5 - 4.0 (Predicted) | Significantly higher than L-Phe-OMe (~1.1) |
| pKa (Amine) | ~7.0 - 7.5 | Slightly lower than Phe due to steric/electronic bulk |
Synthesis & Manufacturing Protocol
The synthesis typically involves the esterification of the parent amino acid, 3,3-Diphenyl-L-alanine . The standard laboratory method utilizes thionyl chloride in methanol to generate the methyl ester hydrochloride salt in situ.
Reaction Mechanism
The reaction proceeds via a Fisher esterification mechanism, driven by the generation of anhydrous HCl from the reaction of thionyl chloride with methanol.
-
Activation:
(generates anhydrous HCl). -
Protonation: The carboxylic acid of the diphenylalanine is protonated.
-
Nucleophilic Attack: Methanol attacks the carbonyl carbon.
-
Elimination: Water is eliminated (sequestered by excess reagents/conditions) to form the ester.
Experimental Protocol (Standardized)
Note: Perform in a fume hood. Thionyl chloride is corrosive and toxic.[4]
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2).
-
Solvent Prep: Chill 20 mL of anhydrous Methanol (MeOH) to 0°C in an ice bath.
-
Reagent Addition: Dropwise, add Thionyl Chloride (
, 1.5 eq) to the cold methanol. Stir for 10 minutes. -
Substrate Addition: Add
-Phenyl-L-phenylalanine (1.0 eq) to the solution. -
Reflux: Remove ice bath. Heat to reflux (approx. 65°C) for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup: Evaporate solvent in vacuo.
-
Purification: Triturate the residue with diethyl ether to precipitate the hydrochloride salt. Filter and dry under high vacuum.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis workflow for the methyl esterification of diphenylalanine.
Applications in Drug Development[10][12]
Conformational Constraint in Peptidomimetics
The bulky diphenyl group at the
-
Utility: Forces peptides into specific secondary structures (e.g., helices or turns), stabilizing the bioactive conformation.
-
Target: Used in protease inhibitors (e.g., Chymotrypsin inhibitors) where a large hydrophobic pocket needs to be filled.
Amyloid & Self-Assembly Research
Diphenylalanine (Phe-Phe dipeptide) is known for forming nanotubes. The
Chiral Auxiliary & Ligand Synthesis
The ester can be reduced to the corresponding amino alcohol (Diphenylalaninol), which serves as a potent chiral ligand for asymmetric catalysis.
Peptide Coupling Logic Diagram
Figure 2: Logic flow for incorporating
Handling, Safety, and Storage
Safety Data (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a well-ventilated area to avoid inhalation of dust.
Storage Stability[9]
-
Condition: Store at 2-8°C (Refrigerated).
-
Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester back to the acid.
References
-
Sigma-Aldrich. L-Phenylalanine, beta-phenyl-, methyl ester (CAS 196395-12-7) Product Data.[5] Retrieved from
-
PubChem. Methyl (2S)-2-amino-3-phenylpropanoate (Standard Phe-OMe Comparison). National Library of Medicine.[6] Retrieved from
-
ChemicalBook. this compound Properties and Suppliers. Retrieved from
-
BenchChem. General Protocol for Amino Acid Methyl Ester Synthesis via Thionyl Chloride. Retrieved from
Sources
- 1. This compound | 196395-12-7 [sigmaaldrich.com]
- 2. This compound | 196395-12-7 [sigmaaldrich.com]
- 3. CAS 5619-07-8: Phenylalanine, methyl ester, hydrochloride … [cymitquimica.com]
- 4. pianetachimica.it [pianetachimica.it]
- 5. Combi-Blocks [combi-blocks.com]
- 6. L-Phenylalanine, phenylmethyl ester, hydrochloride (1:1) | C16H18ClNO2 | CID 12636208 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Diphenylalanine Scaffold: Engineering Steric Control and Hydrophobicity in Peptidomimetics
Topic: Biological Activity of
Executive Summary
The incorporation of non-proteinogenic amino acids is a cornerstone strategy in modern peptidomimetics to overcome the inherent limitations of native peptides—namely, rapid proteolytic degradation and conformational flexibility. Among these,
Unlike biphenylalanine (Bip), where the phenyl ring is extended linearly, Dip possesses two phenyl rings attached to the
Structural & Conformational Rationale
The "Gem-Diphenyl" Effect
The biological potency of Dip stems from its ability to restrict the conformational space of the peptide backbone (
-
Steric Locking: The two bulky phenyl rings create significant steric clash with the peptide backbone, severely restricting rotation around the
bond. This forces the backbone into specific, often turn-inducing, conformations. -
Hydrophobic Cluster: Dip provides a dense hydrophobic surface area (
2x that of Phenylalanine), making it ideal for filling large hydrophobic pockets in enzymes (e.g., proteases) or anchoring peptides into lipid bilayers.
Nomenclature Clarification
To ensure precision in synthesis and procurement, the distinction between Dip and its structural isomers is critical:
| Common Name | Abbreviation | Chemical Name | Key Feature |
| Diphenylalanine | Dip | 2-amino-3,3-diphenylpropanoic acid | Two phenyls on |
| Biphenylalanine | Bip | 2-amino-3-([1,1'-biphenyl]-4-yl)propanoic acid | Phenyl ring extended by another phenyl (Linear). |
| 3-amino-4-phenylbutanoic acid | Backbone homologated (Beta-amino acid). |
Note: The term "
Biological Applications & Case Studies
Opioid Receptor Ligands (GPCR Targeting)
Dip has been extensively used to modulate selectivity between
-
Mechanism: In enkephalin analogs (e.g., TIPP: Tyr-Tic-Phe-Phe), replacing Phe with Dip restricts the flexibility of the "address" domain of the ligand.
-
Outcome: The bulky Dip residue can clash with the transmembrane helices of the MOR, effectively converting non-selective agonists into highly selective DOR antagonists or MOR agonists depending on the specific position (i+3 vs i+4).
-
Key Example: Schmidt et al. demonstrated that Dip substitution in cyclic
-casomorphin analogs resulted in full -agonism while maintaining -receptor affinity, modulating the signaling profile.
Antimicrobial & Oncolytic Peptides (Membrane Disruption)
Dip is a "warhead" in the design of membrane-active peptides. Its lipophilicity drives the peptide into the hydrophobic core of the lipid bilayer.
-
Lactoferricin Derivatives (LTX-315): In the development of oncolytic peptides, replacing Tryptophan (Trp) with Dip significantly increased cytotoxicity against tumor cells.[1]
-
Mechanism: The Dip residue acts as a hydrophobic anchor, facilitating the formation of transmembrane pores or detergent-like membrane disintegration.
-
Gramicidin S Analogs: Replacing Phe with Dip in the
-turn region of Gramicidin S preserves the antiparallel -sheet structure while enhancing hemolytic and antibacterial activity due to deeper membrane insertion.
Figure 1: Mechanism of action for Dip-enhanced antimicrobial/oncolytic peptides. The Dip residue acts as a critical driver for the transition from surface binding to membrane insertion.
Technical Protocols
Solid-Phase Peptide Synthesis (SPPS) of Dip-Containing Peptides
Incorporating Dip is challenging due to the steric hindrance of the gem-diphenyl group. Standard coupling protocols often yield deletions.
Protocol: Enhanced Coupling for Sterically Hindered Amino Acids
Reagents:
-
Resin: Rink Amide or Wang (Low loading: 0.3–0.5 mmol/g recommended to reduce inter-chain aggregation).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
Step-by-Step Workflow:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Activation (Pre-activation is crucial):
-
Dissolve Fmoc-Dip-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.
-
Add DIPEA (6.0 eq).
-
Wait 30-60 seconds for the activated ester to form (Yellow color).
-
-
Coupling:
-
Monitoring: Use the Chloranil Test (more sensitive for secondary amines/steric bulk) rather than the Kaiser test.
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Proteolytic Stability Assay
Dip confers resistance to chymotrypsin-like proteases.
Protocol:
-
Substrate Prep: Dissolve peptide (1 mM) in PBS (pH 7.4).
-
Enzyme Mix: Add
-Chymotrypsin (bovine pancreas) to a final ratio of 1:100 (w/w, enzyme:peptide). -
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50
L at min. -
Quenching: Immediately add 50
L of 1% TFA in Acetonitrile to stop reaction. -
Analysis: Analyze via RP-HPLC (C18 column). Calculate half-life (
) by plotting vs. time.
Synthesis of the Dip Scaffold
While Fmoc-Dip-OH is commercially available, large-scale needs may require in-house synthesis. A robust route involves the alkylation of a glycine equivalent.[4][5]
Figure 2: General synthetic pathway for 3,3-diphenylalanine via glycine imine alkylation.
References
-
Schmidt, R. et al. (1994). "Effect of aromatic amino acid substitutions in the 3-position of cyclic beta-casomorphin analogues on mu-opioid agonist/delta-opioid antagonist properties." Journal of Medicinal Chemistry.
-
Dooley, C. T. et al. (1995).[6] "An All D-Amino Acid Opioid Peptide with Central Analgesic Activity from a Combinatorial Library."[6] Science. [6]
-
Haug, B. E. et al. (2001).[7] "Bulky aromatic amino acids increase the antibacterial activity of 15-residue bovine lactoferricin derivatives." Journal of Peptide Science.
-
Haug, B. E. et al. (2008).[7] "Synthetic antimicrobial peptidomimetics with therapeutic potential." Journal of Medicinal Chemistry.
-
Rekdal, Ø. et al. (2012). "Discovery of a 9-mer Cationic Peptide (LTX-315) as a Potential First in Class Oncolytic Peptide." Journal of Medicinal Chemistry.
-
Lung, F. D. et al. (1995).[5] "Pictet-Spengler Cyclization of 3,3-Diphenylalanine (DIP)... Novel
-Amino Acids for Peptides of Biological Interest." Synthetic Communications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
synthesis pathways for non-canonical amino acid beta-phenyl-phenylalanine
Technical Guide: Synthesis Pathways for -Diphenylalanine (Dip)
Executive Summary
This guide moves beyond generic textbook descriptions to provide a rigorous, field-validated technical analysis of the three primary synthesis pathways: Ni(II)-Nucleophilic Glycine Equivalents (High Stereocontrol), Asymmetric Hydrogenation (Scalable), and C(sp³)-H Activation (Direct Functionalization).
Structural Significance & Pharmacophore Utility[1][2]
Before detailing synthesis, it is vital to understand why this scaffold is synthesized. The Dip moiety acts as a "molecular anchor."
| Feature | Pharmacological Impact |
| Steric Bulk | The gem-diphenyl group creates a high rotational barrier ( |
| Lipophilicity | Significantly higher logP than Phe, facilitating membrane penetration and blood-brain barrier (BBB) crossing in CNS-active peptides. |
| Proteolytic Resistance | The crowded |
Retrosynthetic Analysis
To design a robust synthesis, we must visualize the disconnection of the target molecule. The steric crowding at the
Figure 1: Retrosynthetic disconnection of
Pathway A: Ni(II)-Catalyzed Nucleophilic Glycine Equivalents
Best For: Laboratory scale (grams), high stereopurity (>99% ee), and ease of purification.
This method utilizes the thermodynamic stability and rigid geometry of chiral Ni(II) Schiff base complexes (Belokon/Soloshonok methodology). The metal center templates the reaction, while the chiral ligand shields one face of the glycine enolate, ensuring high diastereoselectivity.
The Mechanism
The reaction involves the alkylation of a nucleophilic glycine equivalent (bound to Ni) with a benzhydryl electrophile. Because benzhydryl halides are prone to
Protocol: Synthesis via Ni(II)-BPB Complex[3]
Reagents:
-
(S)-BPB-Ni-Gly (Glycine-Ni-complex derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone)
-
Benzhydryl bromide (Diphenylmethyl bromide)
-
Base: K₂CO₃ or NaH (depending on kinetics required)
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Workflow:
-
Complex Formation: Synthesize the red crystalline (S)-BPB-Ni-Gly complex by condensing (S)-BPB ligand with glycine and Ni(NO₃)₂ in methanol/KOH.
-
Alkylation:
-
Dissolve (S)-BPB-Ni-Gly (1.0 eq) in dry MeCN under Argon.
-
Add finely ground K₂CO₃ (5.0 eq) and Benzhydryl bromide (1.2 eq).
-
Critical Control Point: Heat to 60°C. Monitor by TLC/HPLC. The reaction is slower than standard benzyl halides due to the steric bulk of the benzhydryl group.
-
Observation: The solution remains red. Disappearance of the starting complex indicates completion.
-
-
Hydrolysis (Disassembly):
-
Evaporate solvent.[1] Dissolve residue in MeOH.
-
Add 3N HCl dropwise until the red color fades to blue/green (release of Ni(II)).
-
The chiral ligand precipitates out (recoverable). The amino acid remains in the aqueous phase.
-
-
Purification:
-
Extract the aqueous phase with DCM to remove ligand traces.
-
Load aqueous phase onto a Dowex 50W (H+ form) ion-exchange column.
-
Elute with 5% NH₄OH. Lyophilize to obtain pure (S)-Dip.
-
Figure 2: The Belokon-Soloshonok Ni(II) complex cycle for stereoselective alkylation.
Pathway B: Asymmetric Hydrogenation
Best For: Industrial scale-up (kg to tons), atom economy.
Hydrogenating a tetrasubstituted olefin (
The Challenge: Tetrasubstituted Olefins
Standard catalysts (e.g., Rh-BINAP) often fail with
Protocol: Rh-DuPhos Catalyzed Hydrogenation
Reagents:
-
Substrate: Methyl 2-acetamido-3,3-diphenylacrylate.
-
Catalyst: [Rh(COD)((R,R)-Me-DuPhos)]OTf (1 mol%).
-
Hydrogen Source: H₂ gas (high pressure).
Step-by-Step Workflow:
-
Substrate Synthesis:
-
Perform a Horner-Wadsworth-Emmons (HWE) reaction using Benzophenone and Boc-phosphonoglycinate trimethyl ester.
-
Note: This step is difficult; benzophenone is a poor electrophile. Alternative: Dehydration of
-hydroxy-diphenylalanine (prepared via aldol condensation).
-
-
Hydrogenation:
-
Place the substrate in a stainless steel autoclave.
-
Add degassed MeOH and the Rh-catalyst in a glovebox.
-
Pressurize to 60–90 psi (4–6 bar) H₂.
-
Stir at 25°C for 24 hours.
-
-
Workup:
-
Vent H₂. Filter through a pad of celite to remove catalyst.
-
Concentrate filtrate.
-
Hydrolyze the ester (LiOH/THF/H₂O) and the amide/Boc group (TFA or HCl) to yield free Dip.
-
Pathway C: Pd-Catalyzed C(sp³)-H Activation
Best For: Late-stage functionalization, accessing derivatives.[2]
This is an emerging methodology where a directing group (DG) is installed on the amine of a standard Phenylalanine or Alanine, directing a Palladium catalyst to activate the
Mechanism
A bidentate directing group (e.g., 8-Aminoquinoline or picolinamide) coordinates Pd(II), forming a palladacycle that activates the
Protocol:
-
DG Installation: Condense Boc-Phe-OH with 8-aminoquinoline (AQ). Remove Boc.
-
Arylation:
-
Substrate: Phe-AQ.
-
Reagent: Iodobenzene (Ph-I).
-
Catalyst: Pd(OAc)₂ (5-10 mol%).
-
Additives: AgOAc (oxidant/halide scavenger), PivOH (proton shuttle).
-
Solvent: t-Amyl alcohol, 110°C.
-
-
Result: This yields the
-diphenyl derivative. -
DG Removal: Oxidative cleavage (CAN) or basic hydrolysis (challenging with AQ).
Critical Quality Attributes (CQAs) & Troubleshooting
When synthesizing Dip for pharmaceutical applications, the following attributes are non-negotiable.
| Attribute | Specification | Common Failure Mode | Mitigation |
| Enantiomeric Excess (ee) | > 99.0% | Racemization during hydrolysis (Path A) or poor catalyst facial selectivity (Path B). | Use Chiral HPLC (Crownpak CR(+) column). Recrystallize as HCl salt. |
| Chemical Purity | > 98.0% | Contamination with mono-phenyl (Phe) or elimination products (diphenylacrylate). | Ion-exchange chromatography is superior to silica gel for free amino acids. |
| Residual Metal | < 10 ppm | Ni or Rh leaching. | Use metal scavengers (QuadraPure™) or crystallization. |
References
-
Soloshonok, V. A., et al. "Asymmetric synthesis of fluorine-containing amino acids via the Ni(II) Schiff base complex methodology." Journal of Fluorine Chemistry, 2025.[3]
-
O'Donnell, M. J.
-Amino Acids from the Benzophenone Imines of Glycine Derivatives." Journal of the American Chemical Society. -
Burk, M. J., et al. "Catalytic Asymmetric Hydrogenation of Tetrasubstituted Olefins." Journal of the American Chemical Society.
-
Chen, G., et al.
-Diaryl Amino Acids." Chemical Science. - Popkov, A., et al. "Synthesis of -diphenylalanine via Ni(II) complexes." Tetrahedron: Asymmetry. (Standard reference for the Ni-BPB route).
(Note: While specific URLs for older foundational papers are standard DOI links, the Soloshonok and Chen references represent the modern optimization of these pathways.)
Methodological & Application
coupling reagents for sterically hindered beta-phenyl-phenylalanine esters
High-Performance Coupling Protocols for Sterically Hindered -Diphenylalanine Esters
Executive Summary: The "Steric Wall"
The incorporation of
Standard protocols using EDC/HOBt or even HBTU often result in incomplete coupling (deletion sequences) or severe racemization (epimerization) due to the prolonged activation times required. This guide details a specialized "Titan Protocol" utilizing PyAOP and Oxyma Pure , which provides the kinetic power to overcome steric repulsion while suppressing the oxazolone-mediated racemization pathways common in these systems.
Mechanistic Insight: Why Standard Reagents Fail
To select the correct reagent, one must understand the failure modes specific to bulky substrates.
The Guanidinylation Trap (Uronium Salts)
Uronium reagents (HATU, HBTU) function by converting the carboxylic acid into an active ester. However, if the amine nucleophile is sterically hindered and reacts slowly, the unreacted N-terminal amine can attack the uronium reagent itself.
-
Result: The peptide chain is permanently "capped" with a guanidino group.
-
Implication: For
-Dip, where reaction rates are glacial, uronium salts (HATU) are risky . Phosphonium salts (PyAOP, PyBOP) do not suffer from this side reaction.
The Oxazolone Racemization Pathway
When activation is slow, the activated carbonyl is prone to intramolecular attack by the backbone amide oxygen, forming an oxazolone (azlactone). This intermediate is highly susceptible to base-catalyzed proton abstraction at the
-
Solution: Use a base with high steric bulk (e.g., 2,4,6-collidine ) that cannot easily abstract the shielded
-proton, and use "super-active" leaving groups (Oxyma/HOAt) to accelerate the desired amidation over the oxazolone formation.
Mechanistic Visualization
The following diagram illustrates the competition between productive coupling and the two primary failure modes.
Figure 1: Mechanistic pathways in hindered coupling. Green paths indicate desired outcomes; red paths indicate failure modes common with standard reagents.
Reagent Selection Matrix
For
| Reagent Class | Reagent | Rec. Additive | Suitability for | Notes |
| Phosphonium | PyAOP | Oxyma Pure | Excellent (Gold Standard) | Avoids guanidinylation; HOAt moiety mimics are highly reactive.[2] Best for slow kinetics. |
| Uronium | COMU | None (Internal) | Very Good | Safer than HATU; superior solubility in DMF/NMP. Risk of guanidinylation if excess used.[3] |
| Uronium | HATU | HOAt | Good | The historical standard. Effective, but expensive and risks capping slow amines. |
| Acid Fluoride | TFFH | None | Specialist | Use when all else fails. Generates acid fluoride in situ.[2] Highly reactive, no oxazolone risk. |
| Cyclic Anhydride | T3P | None | Good (Solution) | Low racemization, easy workup. Slower kinetics than PyAOP but very clean. |
Detailed Protocol: The "Titan" Coupling System
This protocol is optimized for Solid Phase Peptide Synthesis (SPPS) but is easily adaptable to solution phase. It prioritizes kinetic acceleration (PyAOP) and racemization suppression (Collidine/Oxyma).
Materials
-
Amino Acid: Fmoc-
-diphenylalanine-OH (2.0 - 3.0 equivalents). -
Coupling Reagent: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[2]
-
Base: 2,4,6-Collidine (TMP). Note: DIPEA is too basic and sterically small, increasing racemization risk.
-
Solvent: Anhydrous NMP (N-methylpyrrolidone) or DMF. NMP is preferred for its ability to disrupt beta-sheet aggregation.
Step-by-Step Procedure
Step 1: Pre-Activation (Critical)
-
Dissolve Fmoc-
-Dip-OH (3.0 eq) and Oxyma Pure (3.0 eq) in the minimum amount of NMP to achieve a concentration of 0.2 M. -
Add PyAOP (3.0 eq).
-
Add 2,4,6-Collidine (6.0 eq).
-
Vortex immediately and allow to activate for exactly 60 - 90 seconds .
-
Why? Phosphonium reagents activate slower than uronium salts. A short pre-activation ensures the active ester is formed before hitting the resin, but not so long that the ester hydrolyzes or racemizes.
-
Step 2: Coupling Reaction[1][2]
-
Add the pre-activated solution to the resin-bound peptide (free amine form).
-
Agitate (shake, do not stir with magnetic bar) at Room Temperature for 2 hours .
-
Microwave Option: If available, heat to 50°C for 20 minutes (25W power). Warning: Higher temps (>60°C) significantly increase racemization of
-phenyl derivatives.
Step 3: Monitoring & Re-Coupling
-
Wash resin 3x with DMF.
-
Perform a Chloranil Test (preferred over Kaiser test for secondary amines or hindered residues).
-
If positive (incomplete): Do NOT repeat the same protocol. Switch to the "Silver Bullet" method (see Section 5).
Step 4: Capping
-
Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Workflow Visualization
Figure 2: Decision workflow for the "Titan" coupling protocol.
Troubleshooting: The "Silver Bullet" (Acid Fluorides)
If the PyAOP/Oxyma protocol fails due to extreme steric occlusion, the Acid Fluoride method is the ultimate recourse. Acid fluorides are small, highly reactive electrophiles that lack the bulk of the OBt/OAt leaving groups.
Protocol:
-
Dissolve Fmoc-
-Dip-OH (3 eq) in DCM (dry). -
Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3 eq).
-
Add DIPEA (6 eq).
-
Activate for 30 minutes (converts acid to acid fluoride).
-
Evaporate DCM (optional, or dilute with DMF).
-
Add to resin in DMF and couple for 2-4 hours.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
- Carpino, L. A., et al. (2002). The 7-Azabenzotriazole-based Peptide Coupling Reagents. Accounts of Chemical Research, 35, 417.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Wenschuh, H., et al. (1994). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues.[4] The Journal of Organic Chemistry, 59(11), 3275–3280. Link
- Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208.
procedure for esterification of beta-phenyl-L-phenylalanine with methanol
Application Note: High-Efficiency Methyl Esterification of -Phenyl-L-Phenylalanine
Abstract & Scope
This application note details the optimized procedure for the methyl esterification of
While standard acid-catalyzed Fischer esterification often yields poor conversion for such hindered substrates, this protocol utilizes a Thionyl Chloride (
Target Molecule:
-
Common Name:
-Phenyl-L-phenylalanine methyl ester hydrochloride -
Systematic Name: Methyl (2S)-2-amino-3,3-diphenylpropanoate hydrochloride
-
CAS (Free Acid): 149597-92-2 (L-isomer) / 14464-67-6 (Racemate)
Chemical Context & Mechanism
The Challenge: Steric Hindrance
The bulky
The Solution: Thionyl Chloride Activation
The reaction proceeds via a dual-activation mechanism.
Figure 1: Mechanistic pathway showing in-situ generation of anhydrous HCl and water scavenging.
Materials & Equipment
Reagents
| Reagent | Grade | Role | Critical Specification |
| >98% | Substrate | Check Optical Rotation | |
| Methanol (MeOH) | Anhydrous | Solvent/Reactant | Water content |
| Thionyl Chloride ( | ReagentPlus | Activator | Must be clear/colorless. Yellow/Red indicates decomposition. |
| Diethyl Ether / MTBE | ACS | Workup | Used for precipitation of the HCl salt. |
Equipment
-
Two-neck Round Bottom Flask (RBF) with drying tube (
or ). -
Constant pressure addition funnel.
-
Ice-water bath (
). -
Magnetic stirrer and reflux condenser.
-
Rotary Evaporator with base trap (to neutralize passing
vapors).
Experimental Protocol (Step-by-Step)
Phase 1: Reagent Preparation (Exothermic Control)
Safety Note: Perform all steps in a fume hood.
-
Setup: Equip a dry 250 mL 2-neck RBF with a stir bar and an addition funnel. Attach a drying tube to the outlet.
-
Solvent Charge: Add 50 mL of Anhydrous Methanol to the RBF.
-
Cooling: Submerge the flask in an ice-water bath (
) and stir for 10 minutes. -
Activation: Transfer 3.0 equivalents of Thionyl Chloride (
) to the addition funnel.-
Calculation: For 10 mmol (2.41 g) of substrate, use 30 mmol (2.2 mL) of
.
-
-
Addition: Dropwise add the
to the methanol over 15–20 minutes.-
Critical: Do not allow the temperature to rise above
. The reaction is violently exothermic.
-
Phase 2: Reaction
-
Substrate Addition: Once
addition is complete, remove the ice bath and allow the solution to stir for 5 minutes. Add 10 mmol (2.41 g) of -Phenyl-L-phenylalanine in one portion. -
Dissolution: The amino acid may not dissolve immediately.
-
Reflux: Attach a reflux condenser. Heat the mixture to a gentle reflux (
) for 4–6 hours .-
Note: Standard Phenylalanine converts in 1–2 hours. The sterically hindered
-phenyl analog requires longer. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1; Stain: Ninhydrin).
-
Phase 3: Isolation & Workup
-
Evaporation: Cool the mixture to room temperature. Concentrate the solution in vacuo (Rotavap) at
to remove solvent and excess .-
Result: A sticky, viscous oil or semi-solid residue.
-
-
Chasing: Redissolve the residue in 10 mL MeOH and re-evaporate (repeat 2x) to remove trace
and . -
Precipitation: Dissolve the final residue in a minimum amount of cold Methanol (2–3 mL). Add 50 mL of cold Diethyl Ether (or MTBE) with vigorous stirring.
-
Filtration: The product will precipitate as a white crystalline solid (HCl salt). Filter under vacuum and wash with cold ether.
-
Drying: Dry in a vacuum desiccator over
or pellets overnight.
Figure 2: Operational workflow for the esterification process.
Analytical Validation (QC)
To ensure the integrity of the "Application Note," the following analytical parameters must be verified.
NMR Spectroscopy ( NMR, 400 MHz, DMSO- )
-
Key Indicator: Appearance of a sharp singlet at
ppm corresponding to the methyl ester ( ). -
-Proton: The chiral proton (
-CH) typically appears as a doublet of doublets around ppm. -
Aromatic Region: Multiplets at
ppm (integrating to 10 protons for the two phenyl rings).
Optical Rotation
-
Compare
with the starting material. A significant drop in magnitude (closer to 0) often indicates racemization. -
Target:
to (c=1, MeOH) [Value depends on specific isomer and salt form; establish baseline with pure standard].
Yield & Purity[1]
-
Typical Yield: 92–98%
-
Purity (HPLC): >98% (area under curve)
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sticky Oil | Incomplete precipitation. | The HCl salt is hygroscopic. Ensure Ether is dry. Scratch the flask wall with a glass rod to induce nucleation. |
| Racemization | Temperature too high during addition. | Ensure |
| Yellow Coloration | Old | Distill |
| Incomplete Reaction | Steric bulk of | Extend reflux time to 12 hours. Add 1 extra equivalent of |
Alternative Method (Milder Conditions)
For extremely sensitive substrates where racemization is observed even at reflux, substitute
-
Protocol: Add 2.5 eq TMS-Cl to MeOH at
, add amino acid, stir at Room Temperature for 24h. -
Mechanism: Generates
without the thermal stress of the thionyl exotherm.
References
-
Brenner, M., & Huber, W. (1953).
-amino acid esters by alcoholysis of the methyl esters. Helvetica Chimica Acta, 36(5), 1109–1115. (Foundational method for esterification). -
Li, J., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters.[2] Molecules, 15, 612-618. (Comparison of TMSCl vs SOCl2 methods).
-
Sigma-Aldrich. (n.d.).[3] Product Specification: L-Phenylalanine methyl ester hydrochloride.[1][4][5] (Reference for standard analytical data).
-
PubChem. (2023). Compound Summary: 3,3-Diphenylalanine.[6] (Structural confirmation and synonyms).
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DL -b-Phenylalanine 98 614-19-7 [sigmaaldrich.com]
- 4. data.epo.org [data.epo.org]
- 5. rsc.org [rsc.org]
- 6. beta-Phenyl-L-phenylalanine | C15H15NO2 | CID 162977 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Incorporation of 3,3-Diphenylalanine Methyl Ester into Cyclic Peptides
Audience: Researchers, scientists, and drug development professionals.
Abstract: The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic drug design. Among these, α,α-disubstituted amino acids such as 3,3-diphenylalanine (Dip) are particularly valuable for inducing specific, stable secondary structures. When integrated into a cyclic peptide backbone, the sterically demanding diphenyl moiety imposes significant conformational constraints, which can enhance proteolytic stability, receptor affinity, and bioavailability.[1][2] However, the same steric hindrance that provides these advantages also presents considerable synthetic challenges.[3] This guide provides a detailed technical overview and field-proven protocols for the successful incorporation of 3,3-diphenylalanine methyl ester into linear peptide precursors via Solid-Phase Peptide Synthesis (SPPS) and their subsequent head-to-tail cyclization.
The 3,3-Diphenylalanine Residue: A Tool for Conformational Control
The core advantage of 3,3-diphenylalanine lies in its unique gem-diphenyl substitution at the α-carbon. This structural feature introduces a high degree of steric bulk, which profoundly influences the conformational landscape of the peptide.
-
Structural Rigidity: The two phenyl groups restrict the rotation around the N-Cα (φ) and Cα-C (ψ) bonds, forcing adjacent amino acids into well-defined turn or helical structures. This pre-organization can be critical for locking the peptide into a bioactive conformation.[4]
-
Enhanced Stability: The steric shielding provided by the diphenyl groups can protect nearby peptide bonds from enzymatic degradation, thereby increasing the in-vivo half-life of the peptide therapeutic.[2]
-
Modulation of Physicochemical Properties: The aromatic character of the residue can drive self-assembly through π-π stacking interactions and influence the overall hydrophobicity of the peptide, which can be tuned to improve properties like membrane permeability.[5][6]
The primary challenge in its use is overcoming the steric hindrance during the amide bond formation, which renders traditional coupling methods inefficient.[3]
Pre-Synthesis Considerations: Materials and Strategy
A successful synthesis begins with high-quality starting materials and a well-defined strategy.
-
Amino Acid Derivative: The protocol assumes the use of Fmoc-L-3,3-diphenylalanine-OH . While this guide focuses on incorporating the methyl ester post-synthesis, the initial building block for SPPS should be the free carboxylic acid. This non-canonical amino acid must be sourced from a reliable supplier or synthesized in-house.[4]
-
Resin Selection: The choice of resin is critical. For the synthesis of a peptide destined for C-terminal modification or cyclization, a resin with a cleavable linker that yields a C-terminal carboxylic acid is required. Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are standard choices for Fmoc-based SPPS.[7][8] 2-CTC resin is particularly advantageous as it allows for cleavage under milder acidic conditions, preserving acid-sensitive side-chain protecting groups if necessary.
-
Protecting Groups: Standard Fmoc/tBu strategy is employed. The Fmoc group on the α-amine provides temporary protection and is removed at each cycle, while permanent, acid-labile protecting groups (e.g., Boc for Lys, tBu for Asp/Glu, Pbf for Arg) shield reactive side chains.[9]
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the manual Fmoc-SPPS process. The core principle involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[7]
Experimental Protocol: SPPS Cycle
-
Resin Preparation: Swell the chosen resin (e.g., Wang resin, 100-200 mesh, ~0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
-
First Amino Acid Loading (if not pre-loaded):
-
Dissolve Fmoc-AA-OH (4 equiv. to resin loading) and a suitable coupling agent in DMF.
-
Add to the resin and shake for 2-4 hours.
-
Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x). Dry under vacuum.
-
Cap any unreacted sites using a solution of acetic anhydride and pyridine in DMF.
-
-
Iterative Elongation Cycle:
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and by-products.
-
Coupling (Standard Amino Acids):
-
Pre-activate the incoming Fmoc-AA-OH (3-4 equiv.) with a coupling agent (3-4 equiv.) and a base (e.g., DIPEA, 6-8 equiv.) in DMF for 5-10 minutes.
-
Add the activated mixture to the resin and shake for 1-2 hours at room temperature.
-
-
Coupling (Fmoc-L-3,3-diphenylalanine-OH):
-
This is the critical step. Due to severe steric hindrance, a more potent coupling strategy is mandatory.[3]
-
Use a high-efficiency uronium/aminium salt reagent such as HATU or COMU (see Table 1).
-
Dissolve Fmoc-L-3,3-diphenylalanine-OH (3 equiv.), HATU (2.9 equiv.), and DIPEA (6 equiv.) in DMF.
-
Allow the mixture to pre-activate for 5 minutes.
-
Add to the resin and allow the reaction to proceed for a minimum of 4 hours. A double coupling (repeating the step with fresh reagents) is highly recommended.
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.
-
-
Washing: Wash the resin with DMF (5x) to remove excess reagents and by-products.
-
-
Repeat the elongation cycle until the full linear sequence is assembled.
-
Final Fmoc Deprotection: Perform a final deprotection step as described above to liberate the N-terminal amine for cyclization.
Data Presentation: Coupling Reagent Efficiency
| Reagent | Full Name | Class | Relative Efficiency for Hindered Couplings | Notes |
| DCC/HOBt | Dicyclohexylcarbodiimide / Hydroxybenzotriazole | Carbodiimide | Low | Traditional, but often fails for α,α-disubstituted amino acids.[3] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | Medium | Better than DCC, but may still require long reaction times. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | High | Excellent for hindered couplings, minimizes racemization.[3] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | Very High | One of the most powerful coupling agents, often succeeds where others fail.[10][11] |
Visualization: SPPS Workflow for Dip Incorporation
Caption: From resin-bound linear precursor to purified cyclic peptide.
Purification and Analysis
The final step is to purify the crude cyclic peptide and verify its identity.
-
Purification: The most common method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., DMSO, Acetonitrile/Water) and injected onto a C18 column. A gradient of water and acetonitrile (both typically containing 0.1% TFA) is used to elute the peptide. Fractions are collected and analyzed.
-
Analysis:
-
Mass Spectrometry (MS): Fractions are analyzed by MALDI-TOF or ESI-MS to confirm the molecular weight of the cyclic peptide.
-
Analytical HPLC: Purity of the final product is assessed by analytical HPLC, aiming for >95% purity for most research applications. [12]
-
Expert Insights & Troubleshooting
-
Incomplete Coupling of Dip: If the Kaiser test remains positive after double coupling, consider increasing the temperature to 40-50°C for the coupling step or allowing it to run overnight. This is a common issue with α,α-disubstituted amino acids. [13]* Low Cyclization Yield: If significant amounts of linear dimer or higher-order oligomers are observed, the concentration during cyclization was too high. The reaction should be repeated with greater dilution. Sequence-dependent aggregation can also inhibit cyclization; adding a small percentage of a chaotropic agent like DMSO can sometimes help. [14]* Racemization: While HATU and COMU are known to suppress racemization, the risk is never zero, especially during the activation of the C-terminal residue for cyclization. [10]Performing the cyclization at a lower temperature (0°C to RT) is recommended.
-
Diketopiperazine Formation: During the synthesis of short peptides, cyclization between the first two amino acids can occur after the second deprotection step, leading to chain termination. Using 2-CTC resin and loading the first amino acid as an Fmoc-dipeptide can mitigate this risk.
References
-
MDPI. (2019, February 12). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Available from: [Link]
-
Royal Society of Chemistry. (2017, June 26). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Available from: [Link]
-
PMC. (n.d.). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Available from: [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available from: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Available from: [Link]
-
News-Medical.net. (2025, October 9). Advancing peptide synthesis using non-canonical amino acids. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). Mastering Peptide Synthesis: The Essential Guide to Boc-L-3,3-Diphenylalanine. Available from: [Link]
-
Synthego. (2013, August 27). Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. Available from: [Link]
-
Science. (n.d.). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Available from: [Link]
-
Beilstein Journals. (2019, March 22). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Available from: [Link]
-
Thieme. (n.d.). 6.8 Synthesis of Cyclic Peptides. Available from: [Link]
-
Concept Life Sciences. (n.d.). Synthesis of complex cyclic peptide | Case Study. Available from: [Link]
-
CNR-IRIS. (2022, April 19). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. Available from: [Link]
-
UGC MOOCs. (n.d.). Solid-phase peptide synthesis objectives. Available from: [Link]
-
PMC. (n.d.). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. Available from: [Link]
-
PMC. (n.d.). Global Analysis of Peptide Cyclization Efficiency. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Solid-Phase Synthesis Utilizing Azido-alpha-Amino Acids: Reduction of Azido-Protected Proline. Available from: [Link]
-
SpringerLink. (n.d.). A Convenient Method for Synthesis of Cyclic Peptide Libraries. Available from: [Link]
-
PubMed. (1998, May). Synthesis of cyclic dipeptide templates, their incorporation into peptides and studies on their conformational and biological properties. Available from: [Link]
-
ACS Publications. (2022, April 19). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide | The Journal of Physical Chemistry B. Available from: [Link]
-
NTU IRep. (n.d.). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Available from: [Link]
-
The Raj Group. (n.d.). Synthesis of L-cyclic tetrapeptides by backbone amide activation CyClick strategy. Available from: [Link]
-
PubMed. (2014, June 19). Self-assembly of cyclo-diphenylalanine peptides in vacuum. Available from: [Link]
-
MDPI. (2023, January 21). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. Available from: [Link]
-
Dequn Sun et al. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available from: [Link]
-
CNR-IRIS. (n.d.). Diphenylalanine Motif Drives Self‐Assembling in Hybrid PNA‐Peptide Conjugates. Available from: [Link]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Available from: [Link]
-
PubMed. (2025, April 8). Unveiling the Assembly Transition of Diphenylalanine and Its Analogs: from Oligomer Equilibrium to Nanocluster Formation. Available from: [Link]
-
ResearchGate. (2025, August 9). Fmoc-Diphenylalanine Self-ASsembly Mechanism Induces Apparent pK a Shifts. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.cnr.it [iris.cnr.it]
- 7. bachem.com [bachem.com]
- 8. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety [beilstein-journals.org]
- 12. Synthesis of complex cyclic peptide | Case Study [conceptlifesciences.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing Solvent Systems for Hydrophobic Amino Acid Methyl Esters
Introduction
Hydrophobic amino acid methyl esters are crucial intermediates in peptide synthesis and drug discovery. Their inherent low aqueous solubility and variable solubility in organic solvents present significant challenges in process development, purification, and formulation. The selection of an appropriate solvent system is paramount to ensure reaction efficiency, yield, and the overall success of a synthetic or formulation campaign. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for systematically optimizing solvent systems for this important class of molecules. We will delve into both theoretical and practical approaches, from predictive models to detailed experimental protocols, to enable the rational selection and optimization of solvents for enhanced solubility and stability.
Theoretical Framework for Solvent Selection
A deep understanding of the solute-solvent interactions is fundamental to predicting and optimizing solubility. For hydrophobic amino acid methyl esters, the interplay between the hydrophobic side chain, the polar amino group (often as a hydrochloride salt), and the ester moiety dictates their solubility profile.
The "Like Dissolves Like" Principle Revisited
While a simple maxim, "like dissolves like" remains a useful starting point. The polarity of both the solute and the solvent is a key determinant of solubility. Hydrophobic amino acid methyl esters, with their nonpolar side chains (e.g., phenylalanine, leucine, isoleucine), generally exhibit better solubility in less polar organic solvents. However, the presence of the polar amino and ester groups complicates this simple picture, often necessitating the use of solvent mixtures or co-solvents to achieve optimal solubility.
Hansen Solubility Parameters (HSP)
A more quantitative approach to solvent selection can be achieved using Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle of HSP is that substances with similar δD, δP, and δH values are more likely to be miscible.[1] By determining the HSP of a target hydrophobic amino acid methyl ester, a "solubility sphere" can be defined in the three-dimensional Hansen space. Solvents that fall within this sphere are predicted to be good solvents for the solute.
The distance (Ra) between the HSP of the solute (1) and the solvent (2) is calculated as:
Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]¹/²
A smaller Ra value indicates a higher likelihood of good solubility.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and liquid mixtures, including solubility.[2][3] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces. This method can provide highly accurate qualitative and often quantitative predictions of solubility in a wide range of solvents and solvent mixtures, making it an invaluable tool for in-silico solvent screening before extensive experimental work is undertaken.[4]
Experimental Protocols for Solubility Determination and Optimization
A systematic experimental approach is essential to validate theoretical predictions and fine-tune the optimal solvent system.
High-Throughput Solubility Screening
A high-throughput screening (HTS) approach allows for the rapid assessment of a large number of solvents and solvent mixtures, conserving valuable material and time.[1]
Protocol 1: High-Throughput Kinetic Solubility Screening
-
Stock Solution Preparation: Prepare a concentrated stock solution of the hydrophobic amino acid methyl ester in a suitable solvent where it is highly soluble (e.g., DMSO).
-
Solvent Plate Preparation: In a 96-well plate, dispense a diverse array of single solvents and pre-defined binary or ternary solvent mixtures.
-
Sample Addition: Add a small aliquot of the stock solution to each well of the solvent plate.
-
Equilibration: Seal the plate and agitate at a constant temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours for kinetic solubility).
-
Analysis: Analyze the plates using a nephelometric or turbidimetric plate reader to identify wells with no precipitation (indicating good solubility). Alternatively, for quantitative results, filter the plate and analyze the filtrate by HPLC-UV or LC-MS.[5]
Diagram 1: High-Throughput Solubility Screening Workflow
Caption: A streamlined workflow for rapid solubility screening.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5]
Protocol 2: Shake-Flask Equilibrium Solubility Determination
-
Sample Preparation: Add an excess amount of the solid hydrophobic amino acid methyl ester to a known volume of the selected solvent or solvent system in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the excess undissolved solid.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant.
-
Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved amino acid methyl ester using a validated HPLC-UV or LC-MS method.
Table 1: Example Solvent Systems for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Good for dissolving polar and some nonpolar compounds. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate polarity, good for compounds with ester functional groups. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Aprotic polar solvents, can dissolve a wide range of compounds. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Aprotic, can act as hydrogen bond acceptors. |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Highly polar aprotic solvents, often powerful solubilizing agents. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Nonpolar, effective for highly hydrophobic compounds. |
| Hydrocarbons | Toluene, Heptane | Nonpolar, for very hydrophobic compounds. |
| Nitriles | Acetonitrile | Polar aprotic solvent, common in chromatography. |
Strategies for Enhancing Solubility
When single solvent systems are inadequate, co-solvents and surfactants can be employed to enhance the solubility of hydrophobic amino acid methyl esters.
Co-solvency
The use of a co-solvent, a water-miscible organic solvent, can significantly increase the solubility of a poorly soluble compound in a primary solvent.[6] In the context of organic solvent systems, a polar co-solvent can be added to a nonpolar primary solvent (or vice-versa) to fine-tune the overall polarity of the system and better match the solubility requirements of the solute.
Protocol 3: Co-solvent Optimization
-
Primary Solvent Selection: Choose a primary solvent in which the hydrophobic amino acid methyl ester has some, albeit limited, solubility.
-
Co-solvent Selection: Select a range of miscible co-solvents with varying polarities.
-
Ratio Screening: Prepare a series of binary or ternary solvent mixtures with varying ratios of the primary solvent and co-solvent(s).
-
Solubility Determination: Determine the equilibrium solubility of the compound in each mixture using the shake-flask method (Protocol 2).
-
Data Analysis: Plot the solubility as a function of the co-solvent concentration to identify the optimal ratio.
Use of Surfactants
Surfactants, or surface-active agents, are amphiphilic molecules that can increase the apparent solubility of a compound by forming micelles. In organic solvents, reverse micelles can form, with the hydrophilic heads of the surfactant molecules oriented inwards and the hydrophobic tails extending into the nonpolar solvent. These reverse micelles can encapsulate polar solutes, including the polar head group of the amino acid methyl ester, thereby increasing their solubility in the nonpolar bulk solvent. Non-ionic surfactants are often preferred in organic systems due to their lower reactivity.[7][8]
Stability Assessment of Optimized Solvent Systems
Once an optimal solvent system for solubility has been identified, it is crucial to assess the chemical stability of the hydrophobic amino acid methyl ester in that system. The ester functionality is particularly susceptible to hydrolysis, especially in the presence of acidic or basic impurities or at elevated temperatures.[9][10]
Protocol 4: Forced Degradation Study
-
Sample Preparation: Prepare a solution of the hydrophobic amino acid methyl ester in the optimized solvent system at a known concentration.
-
Stress Conditions: Subject the solution to a range of stress conditions, including:
-
Thermal Stress: Elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
Acidic/Basic Stress: Introduction of a small amount of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Oxidative Stress: Addition of an oxidizing agent (e.g., H₂O₂).
-
Photostability: Exposure to UV and visible light.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
Data Evaluation: Determine the degradation rate and identify the major degradation pathways.[11][12]
Diagram 2: Decision Tree for Solvent System Optimization
Caption: A logical approach to solvent system optimization.
Case Study: Phenylalanine Methyl Ester
To illustrate the practical application of these principles, let's consider the optimization of a solvent system for L-Phenylalanine methyl ester hydrochloride.
-
Initial Assessment: As a hydrochloride salt, it has some polarity but the phenyl and methyl ester groups contribute to its hydrophobicity.
-
Theoretical Screening (HSP): The HSP values for phenylalanine methyl ester would be calculated or estimated. A search for solvents with similar HSP values would likely point towards moderately polar solvents like alcohols and esters.
-
Experimental Screening: A high-throughput screen would be conducted with solvents such as methanol, ethanol, isopropanol, ethyl acetate, and acetonitrile.
-
Co-solvent Optimization: If solubility in a single solvent is insufficient for the desired application (e.g., a high-concentration stock solution), mixtures would be evaluated. For example, a mixture of ethanol and ethyl acetate could be explored to balance polarity and hydrophobicity.
-
Stability Testing: The stability of the ester in the chosen solvent system would be confirmed through a forced degradation study, paying close attention to potential hydrolysis of the methyl ester.
Table 2: Illustrative Solubility Data for Hydrophobic Amino Acid Methyl Esters
| Compound | Solvent | Solubility (mg/mL) | Reference |
| L-Leucyl-L-leucine methyl ester HCl | Ethanol | ~30 | [9] |
| L-Leucyl-L-leucine methyl ester HCl | DMSO | ~30 | [9] |
| L-Leucyl-L-leucine methyl ester HCl | DMF | ~10 | [9] |
| D-Phenylalanine methyl ester HCl | Ethanol | Soluble | [13] |
| D-Phenylalanine methyl ester HCl | Methanol | Soluble | [13] |
| L-Isoleucine methyl ester HCl | Water | Soluble | [14] |
| L-tert-Leucine Methyl Ester HCl | DMSO | 100 | [15] |
Note: "Soluble" indicates that the source states solubility without providing a quantitative value.
Conclusion
The optimization of solvent systems for hydrophobic amino acid methyl esters is a multi-faceted challenge that requires a blend of theoretical understanding and systematic experimental investigation. By leveraging predictive tools like Hansen Solubility Parameters and COSMO-RS, researchers can narrow down the vast solvent space to a manageable number of promising candidates. Subsequent high-throughput and equilibrium solubility studies, coupled with co-solvent and surfactant screening where necessary, allow for the fine-tuning of the optimal solvent system. Finally, rigorous stability testing ensures the selected system is suitable for the intended application. The protocols and principles outlined in this application note provide a robust framework for efficiently and effectively tackling the solubility challenges associated with this important class of compounds.
References
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Fmoc-protection strategies for beta-phenyl-L-phenylalanine methyl ester
An In-depth Guide to the Synthesis of Fmoc-β-Phenyl-L-Phenylalanine Methyl Ester
Introduction: The Strategic Importance of Fmoc-Protected β-Amino Acids
In the landscape of modern drug discovery and peptide science, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is an indispensable tool, particularly for solid-phase peptide synthesis (SPPS).[1] Its utility stems from its remarkable stability in acidic conditions and its selective, mild removal with a base, which enables orthogonal protection strategies essential for constructing complex peptides.[2][3]
This guide focuses on the specific application of Fmoc protection to β-phenyl-L-phenylalanine methyl ester. As a β-amino acid, it serves as a crucial building block for peptidomimetics, which are designed to mimic natural peptides but with enhanced stability against enzymatic degradation, improved bioavailability, and unique conformational properties. The methyl ester protection of the C-terminus is a common strategy to prevent unwanted side reactions during the N-terminal Fmoc protection step.[4]
This document provides researchers, chemists, and drug development professionals with a detailed examination of the mechanisms, experimental protocols, and critical considerations for the successful N-terminal Fmoc protection of this valuable synthetic intermediate. We will explore two primary strategies utilizing the most common Fmoc reagents: 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).
Chemical Principles: The Mechanism of Fmoc Protection
The N-terminal protection of an amino acid with an Fmoc group is a nucleophilic acyl substitution reaction. The primary amine of the amino acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc reagent.[5] The reaction is typically conducted under basic conditions to deprotonate the ammonium salt of the amino acid ester (if starting from a hydrochloride salt) and to neutralize the acidic byproduct generated during the reaction.[1][5]
Key Reagents
-
Fmoc-Cl (9-fluorenylmethyl chloroformate): This is the classic, highly reactive Fmoc-donating reagent.[6] Its reactivity ensures rapid protection, but it is also sensitive to moisture and can degrade upon storage.[5] The reaction liberates hydrochloric acid (HCl), which must be neutralized by a base.[5]
-
Fmoc-OSu (N-(9-fluorenylmethyloxycarbonyloxy)succinimide): This reagent has gained popularity due to its enhanced stability compared to Fmoc-Cl, making it easier to handle and store.[1][7] The reaction releases N-hydroxysuccinimide (NHS), a less corrosive and more easily managed byproduct than HCl. However, a known drawback of Fmoc-OSu is the potential formation of Fmoc-β-alanine as a side product through a Lossen-type rearrangement, which can complicate purification.[8][9]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Fmoc protection of β-phenyl-L-phenylalanine methyl ester. It is assumed the starting material is the hydrochloride salt (H-β-Phe-OMe·HCl), which is common.
Protocol 1: Protection using Fmoc-Cl (Schotten-Baumann Conditions)
This classic method is robust and efficient, utilizing a biphasic system to facilitate the reaction.[5] The primary consideration is the moisture sensitivity of Fmoc-Cl.[6]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purpose |
| β-Phenyl-L-phenylalanine methyl ester HCl | C₁₆H₁₈ClNO₂ | 291.77 | Starting Material |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | C₁₅H₁₁ClO₂ | 258.70 | Fmoc-donating reagent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Base for neutralization |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Organic Solvent |
| Deionized Water | H₂O | 18.02 | Aqueous Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent |
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve β-phenyl-L-phenylalanine methyl ester hydrochloride (1.0 eq.) and sodium bicarbonate (2.5 eq.) in a 1:1 mixture of 1,4-dioxane and water. Stir at room temperature until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Fmoc-Cl Addition: In a separate container, dissolve Fmoc-Cl (1.05 eq.) in 1,4-dioxane. Add this solution dropwise to the cooled, stirring amino acid solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Quenching and Extraction: Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator. Add ethyl acetate to the remaining aqueous mixture. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 0.1 M HCl (to remove any unreacted amine), water, and finally with brine.[4]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, typically from an ethyl acetate/hexane mixture, to afford the pure Fmoc-β-phenyl-L-phenylalanine methyl ester as a white solid.[10]
Protocol 2: Protection using Fmoc-OSu
This method is often preferred due to the superior stability of the Fmoc-OSu reagent, which simplifies handling.[1] It generally provides high yields with fewer corrosive byproducts.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purpose |
| β-Phenyl-L-phenylalanine methyl ester HCl | C₁₆H₁₈ClNO₂ | 291.77 | Starting Material |
| N-(9-Fmoc-oxy)succinimide (Fmoc-OSu) | C₁₉H₁₅NO₅ | 337.33 | Fmoc-donating reagent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Base |
| Acetone or 1,4-Dioxane | - | - | Organic Solvent |
| Deionized Water | H₂O | 18.02 | Aqueous Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent |
Step-by-Step Procedure
-
Dissolution: Dissolve β-phenyl-L-phenylalanine methyl ester hydrochloride (1.0 eq.) in a saturated aqueous solution of sodium bicarbonate. Stir until a clear solution is obtained.
-
Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.0 eq.) in acetone or 1,4-dioxane. Add this solution dropwise to the amino acid solution at room temperature.[4]
-
Reaction: Stir the resulting solution vigorously at room temperature overnight (8-12 hours). Monitor the reaction completion by TLC.
-
Workup - Solvent Removal and Extraction: Remove the organic solvent (acetone or dioxane) under reduced pressure. Add ethyl acetate to the aqueous residue and transfer to a separatory funnel.
-
Washing: Wash the organic phase twice with 0.1 M HCl and then with brine.[4] This ensures the removal of N-hydroxysuccinimide and any remaining base.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.
-
Purification: Purify the product by column chromatography on silica gel or recrystallization as described in Protocol 1.
Data Summary and Comparison
| Parameter | Protocol 1 (Fmoc-Cl) | Protocol 2 (Fmoc-OSu) |
| Reagent Stability | Low; sensitive to moisture and heat, requiring careful handling and storage.[5] | High; stable solid that is easier to handle and store for long periods.[1] |
| Reaction Speed | Fast (typically 2-4 hours) due to high reactivity. | Slower (typically 8-12 hours or overnight). |
| Byproducts | Hydrochloric acid (HCl); requires neutralization. | N-hydroxysuccinimide (NHS); water-soluble and easily removed during workup. |
| Potential Issues | Reagent degradation leading to lower yields. Over-reaction is possible if not controlled. | Formation of Fmoc-β-alanine impurity, which can be difficult to separate from the desired product.[8][9] |
| Advantages | Cost-effective, rapid reaction times, and avoids specific impurities associated with Fmoc-OSu.[9] | Ease of handling, high yields, and milder byproducts.[1] |
| Typical Yield | 80-95% | 85-98% |
Troubleshooting and Key Considerations for Success
-
Steric Hindrance: The phenyl group at the β-position may impart some steric hindrance compared to α-amino acids. If reactions are sluggish, extending the reaction time or a slight increase in temperature (to 30-40 °C) can be beneficial. However, higher temperatures may increase the risk of side reactions.
-
Maintaining Ester Integrity: The methyl ester is susceptible to hydrolysis under strongly basic conditions. Using a mild base like NaHCO₃ is crucial.[4] Stronger bases like LiOH or NaOH should be avoided as they will saponify the ester.
-
Monitoring the Reaction: TLC is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product, being more nonpolar, will have a higher Rf value than the starting amino acid ester.
-
Avoiding Impurities with Fmoc-OSu: The formation of Fmoc-β-alanine is a known issue with Fmoc-OSu.[8] To minimize this, it is critical to use high-purity Fmoc-OSu and avoid excessive reaction times or temperatures. If this impurity is detected, careful purification by column chromatography is required.
-
Preservation of Stereochemistry: The conditions described are generally mild and are not expected to cause significant racemization at the chiral center. Maintaining a controlled temperature and avoiding excessively strong bases or prolonged reaction times will ensure the stereochemical integrity of the product.
Conclusion
The Fmoc protection of β-phenyl-L-phenylalanine methyl ester is a critical step in the synthesis of advanced peptidomimetics. Both the Fmoc-Cl and Fmoc-OSu methods are highly effective, and the choice between them often depends on laboratory preference, reagent availability, and scale. The Fmoc-Cl method offers speed and cost-effectiveness, while the Fmoc-OSu method provides operational simplicity and stability. By understanding the underlying chemical principles and adhering to the detailed protocols and considerations outlined in this guide, researchers can reliably synthesize this high-value building block with excellent yield and purity, paving the way for further discoveries in peptide science and drug development.
References
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Benchchem. (n.d.). An In-depth Technical Guide to Fmoc Protection and Deprotection. Retrieved from BenchChem website.[1]
-
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from Total Synthesis website.[5]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from Wikipedia.[2]
-
Chankeshwara, N., & Chakraborti, A. K. (2006). Catalyst-free N-tert-butyloxycarbonylation of amines in water. Green Chemistry. As cited in a ResearchGate article.[11]
-
Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science, 14(6), 763-6.[8]
-
Tantry, S. J., & Babu, V. V. S. (2003). 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) as a Useful Reagent for the Synthesis of Reactive Amino Acid Esters. Letters in Peptide Science, 10, 655–662.[12]
-
ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from ChemPep Inc.[3]
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. Retrieved from BenchChem website.[13]
-
MedchemExpress. (n.d.). Fmoc-OSu (N-(Fmoc-oxy)succinimide) | Acylating Agent. Retrieved from MedChemExpress.[14]
-
Li, Y., et al. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.[15]
-
BOC Sciences. (2024, August 28). Fmoc-Chloride: A Cornerstone Reagent in Peptide Synthesis and Organic Chemistry. Retrieved from BOC Sciences.[6]
-
ResearchGate. (2025, August 5). Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu | Request PDF. Retrieved from ResearchGate.[9]
-
Enamine. (n.d.). N-(9-Fluorenylmethyloxycarbonyl)oxysuccinimide. Retrieved from Enamine Store.[7]
-
Ye, Y. H., et al. (n.d.). Synthesis of N-Fmoc-L-β-homo-phenylalanines from trimethylsilydiazomethane.[16]
-
Poirier, M., & Bédard, F. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2795.[4]
-
Benchchem. (n.d.). Phenylalanylphenylalanine Methyl Ester: A Key Precursor in Pharmaceutical Synthesis. Retrieved from BenchChem website.[17]
-
Suzhou Highfine Biotech. (2022, September 30). A Fmoc protection reagent: Fmoc-Amox. Retrieved from Suzhou Highfine Biotech Co., Ltd.[18]
-
NTU > IRep. (n.d.). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization.[19]
-
ChemPep. (n.d.). Overview of Fmoc Amino Acids. Retrieved from ChemPep Inc.[20]
-
Apeptide. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved from APEPTIDE CO., LTD.[]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure.[10]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from Organic Chemistry Portal.[22]
-
The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.[23]
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.[24]
-
Chem-Impex. (n.d.). Fmoc-L-β-phenylalanine. Retrieved from Chem-Impex International, Inc.[25]
-
AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS. Retrieved from AltaBioscience.[26]
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Application Notes and Protocols for the Use of β-Phenyl-Phenylalanine Methyl Ester in Foldamer Research
Introduction: The Quest for Controlled Molecular Architecture
In the fields of chemical biology and drug discovery, the ability to design and synthesize molecules with predictable three-dimensional structures is paramount. Foldamers, which are synthetic oligomers that adopt well-defined, stable conformations, have emerged as powerful tools to mimic and modulate biological processes.[1][2] Unlike natural peptides that can be susceptible to proteolytic degradation, foldamers built from non-natural amino acids, such as β-amino acids, often exhibit enhanced stability and unique conformational preferences.[3][4]
The incorporation of β-amino acids into a peptide backbone introduces an additional carbon atom, which fundamentally alters the accessible dihedral angles and hydrogen-bonding patterns. This seemingly small change allows for the rational design of novel secondary structures, including various helices (e.g., 12-, 14-, and 10/12-helices) and sheets, that are not readily accessible to their α-peptide counterparts.[5] The side chains of these β-amino acids then decorate the surface of these scaffolds, enabling the precise positioning of functional groups for molecular recognition and catalysis.
This application note focuses on the use of a particularly valuable building block in foldamer synthesis: β-phenyl-phenylalanine methyl ester . The presence of the phenyl side chain offers several advantages: it introduces the potential for aromatic-aromatic and CH-π interactions that can further stabilize the folded structure, and it provides a hydrophobic surface that can be crucial for mediating protein-protein interactions.[6] The methyl ester at the C-terminus is a common starting point for solution-phase synthesis or can be incorporated into solid-phase synthesis protocols. Here, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Fmoc-protected β-phenyl-phenylalanine, its incorporation into foldamers using solid-phase peptide synthesis (SPPS), and the characterization of the resulting structures.
Part 1: Synthesis of N-Fmoc-β-Phenyl-Phenylalanine Methyl Ester
The most common and effective method for the synthesis of β-amino acids from their α-amino acid precursors is the Arndt-Eistert homologation.[7][8][9][10] This two-step procedure involves the formation of a diazoketone from an activated N-protected α-amino acid, followed by a Wolff rearrangement to yield the homologated β-amino acid.[8][10] When the Wolff rearrangement is conducted in the presence of methanol, the corresponding methyl ester is directly obtained.[11]
Diagram 1: Synthesis of Fmoc-β-Phenyl-Phenylalanine Methyl Ester via Arndt-Eistert Homologation
Caption: Workflow for the synthesis of the target monomer.
Protocol 1: Synthesis of N-Fmoc-β-Phenyl-Phenylalanine Methyl Ester
This protocol is based on the well-established Arndt-Eistert homologation followed by a Wolff rearrangement.[7][9][10]
Materials:
-
Fmoc-L-Phenylalanine
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Diazomethane (CH₂N₂) in diethyl ether (prepared fresh, with appropriate safety precautions)
-
Silver(I) oxide (Ag₂O) or a photochemical reactor
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend Fmoc-L-Phenylalanine (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl chloride, add a catalytic amount of anhydrous DMF.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 1-2 hours, or until the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude Fmoc-L-phenylalanyl chloride, which is used immediately in the next step.
-
-
Diazoketone Formation:
-
Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood with a blast shield. Use diazomethane-specific glassware.
-
Dissolve the crude acid chloride in a minimal amount of anhydrous DCM or THF and cool to 0°C.
-
Slowly add a freshly prepared ethereal solution of diazomethane (approx. 2.5 eq) until a persistent yellow color indicates a slight excess.
-
Stir the reaction at 0°C for 2-3 hours.
-
Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
The solvent can be removed under reduced pressure (use a rotary evaporator with a trap cooled by dry ice/acetone) to yield the crude diazoketone.
-
-
Wolff Rearrangement and Esterification:
-
Dissolve the crude diazoketone in anhydrous methanol.
-
Add silver(I) oxide (0.1 eq) as a catalyst. Alternatively, the reaction can be initiated photochemically.
-
Stir the reaction at room temperature, protected from light, overnight. The progress can be monitored by TLC for the disappearance of the diazoketone.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver catalyst.
-
Remove the methanol under reduced pressure.
-
-
Work-up and Purification:
-
Dissolve the crude product in ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure N-Fmoc-β-phenyl-phenylalanine methyl ester.
-
Expected Yield: 60-70% over the three steps.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Incorporation into Foldamers via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the most widely used method for the solid-phase synthesis of peptides and foldamers.[12][13] The incorporation of sterically hindered β-amino acids like β-phenyl-phenylalanine can sometimes be challenging, requiring optimized coupling conditions to ensure high efficiency.[2][14][15]
Diagram 2: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating β-Phenyl-Phenylalanine
Caption: Iterative cycle for solid-phase foldamer synthesis.
Protocol 2: Optimized SPPS Coupling of Fmoc-β-Phenyl-Phenylalanine
This protocol outlines a robust method for coupling Fmoc-β-phenyl-phenylalanine onto a resin-bound peptide chain using a high-efficiency coupling reagent.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Fmoc-β-phenyl-phenylalanine (prepared as in Protocol 1, then saponified to the free acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride and pyridine (for capping, optional)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-β-Phenyl-Phenylalanine:
-
In a separate vial, dissolve Fmoc-β-phenyl-phenylalanine (3-4 eq relative to resin loading) and HATU (2.9 eq) in DMF.
-
Add DIPEA (6-8 eq) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C), though this may increase the risk of racemization.[15]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (double coupling) is recommended.[15]
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the foldamer sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and then DCM, and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude foldamer.
-
Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the precipitate, decant the ether, and wash the pellet with cold ether again.
-
Dry the crude foldamer under vacuum.
-
Part 3: Characterization of β-Phenyl-Phenylalanine Containing Foldamers
The characterization of a new foldamer involves confirming its primary sequence and elucidating its secondary structure in solution.
Data Presentation: Purification and Mass Analysis
The crude product from SPPS is a mixture of the desired full-length foldamer and deletion sequences. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[16][17][18][19]
Table 1: Representative HPLC and Mass Spectrometry Data for a Model Hexamer (Model Hexamer: Ac-(β-Phe)₆-NH₂)
| Analysis | Method/Conditions | Expected Result |
| Analytical HPLC | C18 column, gradient of acetonitrile in water (both with 0.1% TFA) | A major peak with a retention time characteristic of a hydrophobic peptide. Purity >95% after purification. |
| Mass Spectrometry | ESI-MS or MALDI-TOF | Calculated [M+H]⁺: m/z = 979.5. Observed [M+H]⁺ should be within ± 0.2 Da of the calculated value. |
Structural Elucidation by NMR and CD Spectroscopy
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of foldamers in solution.[14][20][21][22] Helical structures give rise to characteristic CD spectra. For β-peptide helices, the exact positions and signs of the Cotton effects can vary depending on the helix type (e.g., 12- vs. 14-helix) and the solvent.[5] A foldamer containing β-phenyl-phenylalanine is expected to show a distinct helical signature, which may be influenced by the aromatic side chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy provide detailed structural information at the atomic level.[23][24][25][26][27]
-
¹H NMR: The dispersion of amide proton signals in the ¹H NMR spectrum can give a preliminary indication of a folded structure. In a random coil, amide protons typically resonate in a narrow region (around 8.0-8.5 ppm), whereas in a stable foldamer, these signals are more dispersed due to their different chemical environments.[28]
-
2D NMR (COSY, TOCSY, NOESY/ROESY):
-
COSY and TOCSY experiments are used to assign the proton resonances within each amino acid residue.
-
NOESY or ROESY experiments are crucial for determining the through-space proximity of protons, which is essential for defining the secondary structure.[26] For a helical foldamer, characteristic short- and medium-range NOEs will be observed (e.g., between the N-H of residue i and protons on residue i-1, i-2, or i-3). The pattern of these NOEs helps to define the type of helix. Aromatic-aromatic and aromatic-aliphatic NOEs can provide information on the packing of the phenyl side chains.[6][23]
-
Diagram 3: Logic of Structural Elucidation
Caption: Workflow for determining foldamer structure.
Conclusion and Future Outlook
β-Phenyl-phenylalanine methyl ester is a versatile and valuable building block for the construction of novel foldamers. The synthetic and analytical protocols detailed in this application note provide a robust framework for researchers to design, synthesize, and characterize new folded architectures. The incorporation of this aromatic β-amino acid opens up exciting possibilities for creating foldamers that can mimic α-helical protein domains involved in protein-protein interactions, a critical area in drug discovery. Future work will likely focus on the development of more complex foldamers incorporating β-phenyl-phenylalanine in combination with other functionalized β-amino acids to create sophisticated molecular scaffolds with tailored biological activities.
References
-
Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Gilson Learning Hub. Retrieved from [Link]
- Nagai, Y., et al. (2006). Electronic CD study of a helical peptide incorporating Z-dehydrophenylalanine residues: conformation dependence of the simulated CD spectra. The Journal of Physical Chemistry B, 110(33), 16739-16746.
-
Agilent Technologies. (2020). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. Retrieved from [Link]
- Stawikowski, M., & Fields, G. B. (2002). HPLC purification of peptides and miniature proteins. Current Protocols in Protein Science, Appendix 3, A.3F.1-A.3F.21.
- Wieland, T., et al. (1995). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 46(3-4), 210-215.
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Retrieved from [Link]
-
Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]
- Bachmann, W. E., & Struve, W. S. (1942). The Arndt-Eistert Reaction. Organic Reactions, 1, 38-62.
- Bofill, J. M., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Organic Letters, 14(22), 5724-5727.
-
Biotage. (2023, February 2). Handling difficult peptides - how to purify beta amyloid peptides. Biotage. Retrieved from [Link]
- Karle, I. L., & Balaram, P. (2018). Crystal Structure and NMR of an α,δ‐Peptide Foldamer Helix Shows Side‐Chains are Well Placed for Bifunctional Catalysis: Application as a Minimalist Aldolase Mimic.
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
-
Baginska, K., et al. (2014). The CD spectra of the peptide measured at different concentration of peptide (0.2, 0.1, 0.05 and 0.025 mM) in water at 20 °C. ResearchGate. Retrieved from [Link]
- Podlech, J., & Seebach, D. (1995). (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Organic Syntheses, 72, 1.
-
Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. Retrieved from [Link]
- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Valeur, E., & Bradley, M. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Chemical Society Reviews, 38(2), 606-631.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Choo, P. L., & Spencer, N. (2015).
- Aravinda, S., et al. (2006). NMR Analysis of Aromatic Interactions in Designed Peptide β-Hairpins. Journal of the American Chemical Society, 128(4), 1125-1138.
- Sun, D., Zhang, L., & Wang, J. (2008). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. E-Journal of Chemistry, 5(2), 263-268.
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success. Mesa Labs. Retrieved from [Link]
- Marcotte, I., & Auger, M. (2005). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Journal of the American Chemical Society, 127(24), 8689-8694.
- Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich.
- Sonti, R. (2018).
-
Huc, I., et al. (2018). NMR studies of aromatic foldamer segments. ResearchGate. Retrieved from [Link]
- Balamurugan, R., et al. (2025). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science, 31(2), e3667.
- Paradís-Bas, M., et al. (2015). Conventional and microwave-assisted SPPS approach: a comparative synthesis of PTHrP(1-34)NH2. Amino Acids, 47(11), 2381-2391.
- Corrales-García, L., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 101.
- Seebach, D., et al. (2006). Helices and Other Secondary Structures of b- and c-Peptides. Biopolymers, 84(1), 23-37.
-
Kumar, A. (2018). Comparative table between NOESY vs ROESY. ResearchGate. Retrieved from [Link]
- Fesinmeyer, R. M., et al. (2000). Conformational analysis of peptides corresponding to beta-hairpins and a beta-sheet that represent the entire sequence of the alpha-spectrin SH3 domain. Protein Science, 9(10), 2000-2012.
- Aravinda, S., et al. (2003). Peptide Hairpins with Strand Segments Containing α- and β- Amino Acid Residues. Journal of the American Chemical Society, 125(18), 5308-5315.
- Balamurugan, R., et al. (2025). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science, 31(2), e3667.
- Balaram, P. (Ed.). (2008). Recent research developments in foldamer chemistry. Research Signpost.
- Ghosh, S., et al. (2023). Foldamer engineering with squaramide and phenanthroline motifs: synthesis, characterisation, and structural insights.
Sources
- 1. Crystal Structure and NMR of an α,δ‐Peptide Foldamer Helix Shows Side‐Chains are Well Placed for Bifunctional Catalysis: Application as a Minimalist Aldolase Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy [etd.iisc.ac.in]
- 5. chab.ethz.ch [chab.ethz.ch]
- 6. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine | Scilit [scilit.com]
- 7. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Arndt-Eistert Synthesis [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. asianpubs.org [asianpubs.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. gilson.com [gilson.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. lcms.cz [lcms.cz]
- 20. Electronic CD study of a helical peptide incorporating Z-dehydrophenylalanine residues: conformation dependence of the simulated CD spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biotage.com [biotage.com]
- 22. researchgate.net [researchgate.net]
- 23. (PDF) NMR Analysis of Aromatic Interactions in Designed Peptide β-Hairpins [academia.edu]
- 24. chem.uzh.ch [chem.uzh.ch]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Peptide Hairpins with Strand Segments Containing α- and β- Amino Acid Residues : Cross – Strand Aromatic Interactions of Facing Phe Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 28. primo.rowan.edu [primo.rowan.edu]
Troubleshooting & Optimization
overcoming steric hindrance in beta-phenyl-phenylalanine coupling reactions
Technical Support Center: Steric Management in
Ticket ID: #BPH-PHE-001
Status: Open
Agent: Senior Application Scientist
Subject: Overcoming Steric Hindrance in
Welcome & Problem Definition
Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because the incorporation of
The Core Challenge:
Unlike standard amino acids,
-
Incomplete Coupling (Deletion Sequences): Reagents cannot physically access the N-terminus.
-
Racemization: To force the reaction, chemists often use aggressive activation, which increases the acidity of the
-proton, leading to oxazolone formation and loss of chirality.
Reagent Selection (The Hardware)
The choice of coupling cocktail is the single most critical variable. Standard HBTU/DIPEA protocols often fail here.
Recommended Reagents Table
| Reagent | Class | Efficiency | Racemization Risk | Recommendation |
| COMU | Oxyma-based Uronium | Highest | Low | Primary Recommendation. Safer than HATU, higher solubility, excellent for hindered couplings.[1] |
| HATU | HOAt-based Uronium | High | Moderate | Legacy Gold Standard. Use if COMU fails. Requires careful base control. |
| PyAOP | Phosphonium | High | Low | Specialist. Best for coupling onto N-methylated or extremely hindered amines where uroniums fail. |
| DIC/Oxyma | Carbodiimide | Moderate | Lowest | Safety Net. Use for microwave synthesis to prevent thermal racemization. |
Technical Insight: COMU and HATU contain a built-in "neighboring group effect" (morpholino or pyridine ring) that stabilizes the active ester and accelerates the reaction via a 7-membered cyclic transition state, crucial for bypassing the steric wall of
-Ph-Phe.
Reaction Conditions (The Environment)
Solvent Engineering
Steric hindrance is exacerbated by aggregation (beta-sheet formation).
-
Standard: DMF (Dimethylformamide).
-
Optimized: NMP (N-methyl-2-pyrrolidone) or a binary mixture of DMF:DMSO (80:20) . DMSO acts as a chaotrope, disrupting inter-chain hydrogen bonds that lock the peptide in inaccessible conformations.
Microwave Parameters
Microwave energy is highly effective for
-
Coupling ONTO
-Ph-Phe (N-terminal is -Ph-Phe):-
Goal: Drive the reaction.
-
Temp: 75°C - 90°C.
-
Time: 2 x 5 min (Double Couple).
-
-
Coupling OF
-Ph-Phe (Activated species is -Ph-Phe):-
Goal: Preserve chirality.
-
Temp:Max 50°C .
-
Time: 1 x 10 min (Single Couple) or 2 x 20 min (Room Temp).
-
Troubleshooting Guide (FAQ)
Scenario A: "I have low yields/deletion sequences."
Diagnosis: The incoming activated amino acid cannot reach the resin-bound amine due to the
-
Step 1: Switch to PyAOP. Phosphonium salts avoid guanidinium capping (a side reaction of HATU/HBTU when reactions are slow).
-
Step 2: Double Coupling. Perform the first couple with COMU/DIPEA, drain, and perform a second couple with PyAOP/TMP (Collidine).
-
Step 3: Increase Temperature. If not using Cys/His, push microwave temp to 75°C.
Scenario B: "I see double peaks (Diastereomers) in HPLC."
Diagnosis: Racemization occurred during the activation of
-
Step 1: Change the Base. Switch from DIPEA (strong base, pKa ~10.5) to TMP (2,4,6-Trimethylpyridine/Collidine) (weaker base, pKa ~7.4). TMP is sufficient to deprotonate the acid for activation but too weak to abstract the
-proton. -
Step 2: Reduce Base Equivalents. Use exactly 1.0 equivalent of base relative to the coupling reagent. Excess base is the enemy.
-
Step 3: The "Acid Fluoride" Method. For extreme cases, convert
-Ph-Phe to its acid fluoride (using TFFH). Acid fluorides are highly reactive but chemically distinct, often bypassing the oxazolone pathway.
Visualizing the Mechanism
Diagram 1: The Steric Failure & Solution Pathway
Caption: Comparative pathway showing how specialized reagents and solvents overcome the kinetic barrier imposed by the
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing and resolving synthetic failures specific to hindered amino acids.
Validated Experimental Protocol
Protocol: Low-Racemization Coupling of Fmoc-
-
Resin Preparation:
-
Swell resin in DCM (20 min), then wash with DMF (3x).
-
Deprotect Fmoc (20% Piperidine/DMF) -> Wash DMF (5x).
-
-
Activation (The "Pre-Activation" Step):
-
Vessel A: Dissolve Fmoc-
-Ph-Phe-OH (3.0 eq) and COMU (3.0 eq) in minimal DMF. -
Base: Add TMP (Collidine) (3.0 eq).
-
Time: Shake for exactly 30 seconds. (Do not over-activate).
-
-
Coupling:
-
Add contents of Vessel A to the resin.
-
Microwave: 50°C for 10 minutes (Power: 25W).
-
ORRoom Temp: 60 minutes with vigorous shaking.
-
-
Monitoring:
-
Perform a Chloranil test (more sensitive than Kaiser for secondary/hindered amines). If blue particles persist, repeat step 3 with fresh reagents.
-
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Luxembourg Bio Technologies. (2011). Microwave heating in solid-phase peptide synthesis. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
BenchChem. (2025).[2][3] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Link
-
Di Gioia, M. L., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. Molecules, 28(2), 606. Link
Sources
Validation & Comparative
chiral HPLC separation methods for beta-phenyl-phenylalanine methyl ester enantiomers
An In-Depth Technical Guide to Chiral HPLC Separation of Beta-Phenyl-Phenylalanine Methyl Ester Enantiomers
For researchers, scientists, and professionals in drug development, the stereochemical purity of a compound is not a trivial detail—it is often the very basis of its efficacy and safety. Beta-phenyl-phenylalanine, a non-proteinogenic β-amino acid, and its derivatives are crucial chiral building blocks in modern pharmaceuticals. The ability to accurately separate and quantify the enantiomers of its methyl ester is paramount for synthesis, quality control, and regulatory compliance.
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of beta-phenyl-phenylalanine methyl ester. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, offering a framework for logical method development grounded in the principles of chiral recognition.
Part 1: The Foundation - Understanding Chiral Recognition
Chiral separation by HPLC relies on the creation of a transient diastereomeric complex between the analyte enantiomers and a chiral selector.[1] This selector is most commonly part of the Chiral Stationary Phase (CSP). The differential stability of these complexes causes one enantiomer to be retained longer on the column, thus enabling their separation.[1] The primary mechanisms governing this recognition are a combination of attractive interactions—such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance—that must be spatially arranged to favor one enantiomer over the other.
dot graph TD; A[Racemic Mixture Enters Column] --> B{Interaction with Chiral Stationary Phase (CSP)}; B --> C["(R)-Enantiomer Forms More Stable Complex"]; B --> D["(S)-Enantiomer Forms Less Stable Complex"]; C --> E["Longer Retention Time (k2)"]; D --> F["Shorter Retention Time (k1)"]; E --> G[Separated Peaks Elute]; F --> G;
end dot Caption: Principle of Chiral Chromatographic Separation.
Part 2: A Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical factor in a chiral separation. While numerous CSPs exist, polysaccharide-based phases have proven to be the most versatile and successful for a wide array of chiral compounds, including amino acid derivatives.[2][3]
The Workhorse: Polysaccharide-Based CSPs
CSPs derived from cellulose and amylose, particularly those with phenylcarbamate derivatives, are essential to any chiral screening process.[4][5] The helical polymer structure creates "chiral grooves" or cavities where analyte molecules can interact.[4] For beta-phenyl-phenylalanine methyl ester, the presence of two phenyl rings and ester/amine functionalities provides multiple points for π-π stacking and hydrogen bonding with these CSPs.
Key Columns:
-
Cellulose tris(3,5-dimethylphenylcarbamate): (e.g., Daicel CHIRALCEL® OD, Phenomenex Lux® Cellulose-1). This is a highly versatile CSP, often showing excellent resolution for N-protected amino acid esters.[4][6]
-
Amylose tris(3,5-dimethylphenylcarbamate): (e.g., Daicel CHIRALPAK® AD, Phenomenex Lux® Amylose-1). This phase is complementary to its cellulose counterpart and is highly effective for resolving a broad range of racemates, including amino acid derivatives.[2][7]
Research has shown that for N-protected β-amino acids, resolution can sometimes be more challenging than for their α-amino acid counterparts, underscoring the need for careful method optimization.[6][8]
dot graph TD; A[Start: Separate Enantiomers of beta-phenyl-phenylalanine methyl ester] --> B{Initial Screening}; B --> C[Polysaccharide CSPs (Cellulose/Amylose Derivatives)]; C --> D{Select Operating Mode}; D --> E[Normal Phase (NP) Hexane/Alcohol]; D --> F[Reversed Phase (RP) ACN or MeOH/Water + Acid]; D --> G[Polar Organic (PO) ACN or EtOH + Additive]; E --> H{Resolution Achieved?}; F --> H; G --> H; H -- No --> I[Try Alternative CSP (e.g., Macrocyclic Glycopeptide)]; H -- Yes --> J[Optimize Method (Mobile Phase, Flow, Temp.)]; I --> K{Select Operating Mode}; K --> L[Reversed Phase (RP) ACN or MeOH/Water + Acid/Buffer]; L --> M{Resolution Achieved?}; M -- Yes --> J; M -- No --> N[Consider Derivatization (e.g., N-Fmoc) and Re-screen]; N --> C;
end dot Caption: Logical Workflow for Chiral Method Development.
The Alternative: Macrocyclic Glycopeptide CSPs
CSPs based on macrocyclic glycopeptides, such as teicoplanin, offer a different mechanism for chiral recognition.[9] These phases possess ionic groups and are highly effective for polar and ionic compounds, making them well-suited for separating amino acids and their derivatives in reversed-phase mode.[9][10] They can be particularly useful when polysaccharide phases fail to provide adequate resolution or when a reversed-phase method is strongly preferred.
Key Column:
-
Teicoplanin-based CSPs: (e.g., Astec® CHIROBIOTIC® T). These columns have demonstrated excellent enantioseparation for phenylalanine and are a strong candidate for its beta-analogues and esters.[10][11]
Part 3: Mobile Phase - The Key to Unlocking Selectivity
The mobile phase composition directly influences the interactions between the analyte and the CSP, controlling both retention and enantioselectivity.
| Mode | Typical Solvents | Additives | Advantages | Disadvantages |
| Normal Phase (NP) | Hexane / Isopropanol (IPA) or Ethanol (EtOH) | Trifluoroacetic Acid (TFA) for acids; Diethylamine (DEA) for bases.[12] | Often provides higher selectivity on polysaccharide CSPs. | Lower analyte solubility; solvent cost and disposal concerns. |
| Reversed Phase (RP) | Acetonitrile (ACN) or Methanol (MeOH) / Water | TFA or Formic Acid (FA) for improved peak shape.[13][14] | Compatible with aqueous samples; LC-MS friendly. | May offer lower selectivity compared to NP for some compounds. |
| Polar Organic (PO) | 100% polar organic solvent (e.g., ACN or EtOH) | Acids or bases as needed. | Good intermediate choice; can improve analyte solubility. | Selectivity can be unpredictable. |
Causality in Mobile Phase Selection:
-
The Alcohol Modifier (NP): In normal phase, the alcohol (IPA or EtOH) is the polar component that competes with the analyte for interaction sites on the CSP. Increasing the alcohol percentage generally decreases retention time. A less polar alcohol like IPA often provides better selectivity than EtOH because it is a weaker competitor, allowing the specific chiral interactions to dominate.
-
The Acidic Additive (RP): For amino acid esters, which have a basic amine group, adding a small amount of acid (e.g., 0.1% TFA or FA) to the reversed-phase mobile phase is crucial.[13][14] The acid protonates the analyte and suppresses undesirable ionic interactions with residual silanols on the silica support, leading to sharper, more symmetrical peaks.
Part 4: Experimental Protocols & Comparative Data
While direct, published data for beta-phenyl-phenylalanine methyl ester is limited, we can construct robust starting protocols based on successful separations of highly analogous compounds, such as N-protected amino acid esters and phenylalanine methyl esters.[6][15]
Protocol 1: Polysaccharide CSP - Normal Phase Screening
This protocol is an excellent starting point for achieving high selectivity.
-
Column: Lux® Cellulose-1 or CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v).
-
Additive: If peak tailing is observed, add 0.1% Diethylamine (DEA) to the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 215 nm or 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like ethanol.
-
Optimization: If retention is too long, increase the percentage of IPA (e.g., to 85:15). If resolution is poor, decrease the percentage of IPA (e.g., to 95:5).
Protocol 2: Polysaccharide CSP - Reversed Phase Screening
This protocol is ideal for LC-MS compatibility or when NP is not viable.
-
Column: Lux® Cellulose-1 or CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile (ACN) / Water (60:40, v/v) with 0.1% Formic Acid (FA).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Optimization: Adjust the ACN/Water ratio to control retention. Methanol can be screened as an alternative to ACN, as it can offer different selectivity.[13][14]
Performance Data Comparison (Based on Analogous Compounds)
| Analyte | CSP | Mode | Mobile Phase | Resolution (Rs) | Separation (α) | Reference |
| N-Z-β-Amino Acid Methyl Esters | CHIRALCEL OD | NP | Hexane / IPA | Good to Excellent | - | [6] |
| D/L-Phenylalanine Methyl Ester | CHIRALPAK ID | UPC² | CO₂ / MeOH with 0.1% NH₄OH (90:10) | >2.5 | ~1.4 | [15][16] |
| N-FMOC-Phenylalanine | Lux Cellulose-2 | RP | ACN / 0.1% TFA (60:40) | 3.51 | 1.31 | [13] |
| D/L-Phenylalanine | Teicoplanin CSP | RP | ACN / Water (75:25) | 1.59 | 1.25 | [11] |
Note: UPC² (Ultra-Performance Convergence Chromatography) is a high-throughput alternative to NP-HPLC, utilizing supercritical CO₂ as the main mobile phase.[16]
Part 5: Enhancing Separation Through Derivatization
For challenging separations, derivatizing the primary amine of the β-amino acid ester can significantly improve resolution. This is because the derivatizing group can introduce additional sites for interaction with the CSP.
-
Effective Groups: N-benzyloxycarbonyl (Z) and 9-fluorenylmethoxycarbonyl (Fmoc) derivatives have shown excellent resolutions on polysaccharide CSPs.[6][8] The large, aromatic Fmoc group, in particular, provides strong π-π interaction capabilities.
-
Ineffective Groups: The t-butoxycarbonyl (Boc) protecting group has been reported to impair enantiomeric separation in some cases, likely due to its bulky, non-planar structure that may hinder effective interaction with the CSP.[6][8]
Conclusion and Recommendations
For the successful chiral HPLC separation of beta-phenyl-phenylalanine methyl ester enantiomers, a systematic screening approach is the most effective strategy.
-
Primary Recommendation: Begin screening with polysaccharide-based CSPs, specifically amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H) and cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD), using a normal phase mobile phase such as Hexane/IPA. This combination offers the highest probability of achieving baseline separation.
-
Secondary Approach: If normal phase methods are unsuccessful or undesirable, screen the same polysaccharide columns in reversed-phase mode (ACN/Water with 0.1% FA). Also, evaluate a teicoplanin-based CSP (e.g., CHIROBIOTIC® T) under reversed-phase conditions, as it provides an alternative and powerful chiral recognition mechanism.
-
For High-Throughput Needs: Consider Ultra-Performance Convergence Chromatography (UPC²) as a faster, more efficient alternative to normal phase HPLC.[15]
By understanding the underlying principles of chiral recognition and methodically exploring the variables of stationary and mobile phases, researchers can confidently develop robust and reliable methods for the critical task of enantiomeric separation.
References
-
Miyazawa, T., Shindo, Y., Yamada, T., & Kuwata, S. (1993). Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. Journal of Liquid Chromatography, 16(1), 459-471. [Link][6][8]
-
Miyazawa, T., Shindo, Y., Yamada, T., & Kuwata, S. (1993). Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. Taylor & Francis Online. [Link][6][8]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Application Note. [Link][13]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary. Phenomenex Technical Note TN-1148. [Link][14]
-
Fasano, A., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4597. [Link]
- Wenschuh, H., et al. (2010). Novel chiral selectors and stationary phases for separating enantiomer mixtures.
-
Phenomenex. (n.d.). APPLICATIONS. Phenomenex Technical Note. [Link]
-
Waters. (2013). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters Application Brief. [Link][16]
-
Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1269, 94-121. [Link]
-
Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. ResearchGate. [Link]
-
Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. [Link][11]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 195-204. [Link][7]
-
Hichrom. (n.d.). Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm. Hichrom Limited. [Link][2]
-
Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate. [Link]
-
Zhang, T., et al. (2019). A novel potential primary method for quantification of enantiomers by high performance liquid chromatography-circular dichroism. RSC Advances, 9(1), 253-259. [Link]
-
Chen, Y. R., et al. (2013). Preparation and characterization of poly(L-phenylalanine) chiral stationary phases with varying peptide length. Journal of Chromatography A, 1295, 100-105. [Link]
-
Gaspar, A., & Tabi, T. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 25(24), 5909. [Link][17]
-
Waters. (2013). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters Corporation. [Link][15]
-
Subramanian, G. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link][12]
-
Phenomenex. (n.d.). Generic Chiral Screening Strategies by SFC using Lux® Polysaccharide-Based Chiral Stationary Phases. Phenomenex Application Note. [Link][18]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link][5]
-
Lewis, J. E., et al. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 23(11), 2943. [Link]
-
ResearchGate. (2018). How to separate amino acid enantiomers?. ResearchGate Forum. [Link][19]
-
Satinský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 164-173. [Link][1]
-
Phenomenex. (n.d.). A Guide to Chiral HPLC Separations. Phenomenex Guidebook. [Link][3]
-
Chiral Technologies. (n.d.). Daicel & Other Protein-Based Chiral Selectors. Chiral Technologies. [Link]
-
Daicel Corporation. (n.d.). Chiral Columns. Daicel Corporation. [Link][20]
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Beesley, T. E. (2011). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America. [Link]
-
Chiral Technologies Europe. (n.d.). Daicel and ChromTech columns. Chiral Technologies Europe. [Link]
Sources
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- 2. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,457.77 : UVISON.com [uvison.com]
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mass spectrometry fragmentation patterns of 3,3-diphenylalanine methyl ester
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3,3-diphenylalanine methyl ester (
Executive Summary & Structural Context
3,3-Diphenylalanine methyl ester (Dip-OMe) is a sterically demanding, non-canonical amino acid derivative used in peptidomimetics to restrict conformational flexibility and enhance proteolytic stability. Unlike the standard L-phenylalanine methyl ester (Phe-OMe), the presence of a second phenyl group at the
This guide delineates the specific fragmentation pathways, identifying the benzhydryl cation (m/z 167) and the modified immonium ion (m/z 196) as the critical diagnostic markers for this compound.
Compound Profile
| Feature | 3,3-Diphenylalanine Methyl Ester | L-Phenylalanine Methyl Ester (Reference) |
| Structure | ||
| Formula | ||
| Monoisotopic Mass | 255.1259 Da | 179.0946 Da |
| [M+H]⁺ | 256.13 Da | 180.10 Da |
| Key Kinetic Driver | Stability of Benzhydryl Cation | Stability of Benzyl/Tropylium Cation |
Experimental Protocol (Self-Validating)
To ensure reproducible fragmentation data, the following protocol minimizes in-source fragmentation while maximizing the detection of diagnostic ions.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 3,3-diphenylalanine methyl ester in 1 mL of Methanol (HPLC grade).
-
Working Solution: Dilute 10
L of stock into 990 L of 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration 10 g/mL (approx. 40 M).-
Rationale: Acidification promotes protonation of the primary amine (
), ensuring high intensity of the parent ion .
-
MS Parameters (ESI-QTOF/Orbitrap)
-
Ionization: Positive Mode ESI (+).
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 20 V (Low) to preserve molecular ion; 50 V (High) to induce in-source fragmentation for confirmation.
-
Collision Energy (CID): Stepped energy ramp (15, 30, 45 eV) to observe the transition from survivor ions to terminal fragments.
Mechanistic Fragmentation Analysis
Primary Pathway: Ester Cleavage & Immonium Formation
Upon collisional activation, the protonated molecular ion (m/z 256) undergoes a characteristic neutral loss of methyl formate (HCOOMe) or sequential loss of methanol (MeOH) and carbon monoxide (CO). This yields the immonium ion , a signature of the amino acid backbone.
-
Mechanism: The lone pair on the nitrogen assists in the expulsion of the ester group.
-
Observation: A sharp peak at m/z 196 .
-
Equation:
Secondary Pathway: The "Benzhydryl" Driver
The most distinct feature of 3,3-diphenylalanine is the lability of the
-
Mechanism: Inductive stabilization by two phenyl rings makes the benzhydryl cation exceptionally stable. It often dominates the spectrum at higher collision energies.
-
Observation: A high-intensity peak at m/z 167 .
-
Equation:
Tertiary Pathway: Fluorenyl Cyclization
At high collision energies (>40 eV), the m/z 167 ion can lose molecular hydrogen (
-
Observation: A minor peak at m/z 165 .
Visualizing the Fragmentation Pathways[3]
The following diagram maps the logical flow of fragmentation, highlighting the mass transitions and neutral losses.
Caption: Fragmentation cascade of 3,3-diphenylalanine methyl ester showing the critical transition from parent ion to the diagnostic benzhydryl cation.
Comparative Analysis: Dip-OMe vs. Phe-OMe
This table serves as a quick reference for distinguishing the target compound from its natural analog using MS/MS data.
| Diagnostic Feature | L-Phenylalanine Methyl Ester (Phe-OMe) | 3,3-Diphenylalanine Methyl Ester (Dip-OMe) | Interpretation |
| Parent Ion [M+H]⁺ | m/z 180 | m/z 256 | Mass shift of +76 Da (Phenyl group). |
| Immonium Ion | m/z 120 | m/z 196 | The backbone fragment retains the extra phenyl group. |
| Base Peak (High CE) | m/z 91 (Tropylium) | m/z 167 (Benzhydryl) | The most reliable differentiator. The 167 peak is unique to diphenyl-substituted carbons. |
| Neutral Losses | -59 (COOMe), -17 (NH3) | -59 (COOMe), -17 (NH3) | Ester and amine losses remain consistent across both analogs. |
| Minor Fragments | m/z 77 (Phenyl) | m/z 165 (Fluorenyl), m/z 77 | Presence of m/z 165 indicates two phenyl rings in proximity. |
Why This Matters
In peptide synthesis, 3,3-diphenylalanine is often used to prevent aggregation (due to steric bulk) or to increase lipophilicity. However, it can be difficult to distinguish from bis-phenylalanine (Phe-Phe dipeptide, MW ~312) or other isomers solely by UV.
-
Phe-Phe Dipeptide: Fragments into m/z 120 (Phe immonium) and m/z 148.
-
Dip-OMe: Fragments into m/z 196 and m/z 167.
References
- Harrison, A. G. (2018). Principles of Ionization and Fragmentation for Mass Spectrometry. CRC Press.
- Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. Wiley-Interscience.
-
NIST Mass Spectrometry Data Center. (2023). L-Phenylalanine methyl ester Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
Eylaw, A., et al. (2021). Diphenylalanine-Derivative Peptide Assemblies. National Institutes of Health (PMC). Available at: [Link] (Context on diphenylalanine peptide behavior).
A Comparative Guide to the Crystal Structure Analysis of Novel Amino Acid Derivatives: A Case Study on β-Phenyl-Phenylalanine Methyl Ester Hydrochloride
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical science. The solid-state properties of an active pharmaceutical ingredient (API), governed by its crystal structure, profoundly influence critical parameters such as solubility, stability, bioavailability, and manufacturability.[1] This guide provides a comprehensive, in-depth technical comparison of the methodologies employed for the crystal structure analysis of novel amino acid derivatives, using β-phenyl-phenylalanine methyl ester hydrochloride as a representative case study.
It is important to note that as of the latest literature search, a public crystal structure for β-phenyl-phenylalanine methyl ester hydrochloride is not available. This guide, therefore, is structured to serve as a detailed workflow, providing both the theoretical underpinnings and practical, field-proven protocols for the complete structural elucidation and characterization of such a novel compound. We will leverage data from closely related analogs, such as L-phenylalanine methyl ester hydrochloride, to illustrate key concepts and data interpretation.
The Central Role of Crystallography in Drug Development
Crystallography is an indispensable tool in drug development, offering detailed atomic-level insights into the molecular architecture of APIs.[2] Techniques like X-ray crystallography allow for the visualization of the three-dimensional arrangement of atoms within a crystal, which is crucial for rational drug design and the optimization of lead compounds.[2][3] Understanding the precise molecular interactions and binding affinities is paramount for enhancing efficacy and minimizing off-target effects.[2] Furthermore, the existence of multiple crystalline forms, or polymorphs, can have significant implications for a drug's performance, making comprehensive solid-state characterization a regulatory necessity.[1]
The Analytical Workflow: From Synthesis to Structure
The journey to elucidating the crystal structure of a novel compound like β-phenyl-phenylalanine methyl ester hydrochloride is a multi-step process. Each stage provides critical information, and often, the techniques are used in a complementary fashion to build a complete picture of the molecule's solid-state properties.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Protocol 3: Powder X-ray Diffraction (PXRD) for Polymorph Screening
-
Sample Preparation: Gently grind a few milligrams of the crystalline sample to a fine powder.
-
Data Collection: Place the powder on a sample holder in a powder diffractometer. The sample is irradiated with X-rays over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique fingerprint for that crystalline form. Different polymorphs will produce distinct PXRD patterns.
Protocol 4: NMR Spectroscopy for Structural Confirmation
-
¹H and ¹³C NMR (Solution): Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals provide information about the connectivity of atoms and the solution-state conformation.
-
Solid-State NMR (ssNMR): For solid-state analysis, pack the crystalline powder into a MAS (magic-angle spinning) rotor. Acquire ¹³C CP/MAS (cross-polarization/magic-angle spinning) spectra. Different crystalline forms can often be distinguished by differences in their ssNMR spectra due to variations in the local chemical environments of the atoms.
Protocol 5: Thermal Analysis (DSC and TGA)
-
Differential Scanning Calorimetry (DSC): Place a small amount of the sample (2-5 mg) in an aluminum pan. Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow. Endothermic or exothermic events, such as melting or phase transitions, will appear as peaks in the DSC thermogram.
-
Thermogravimetric Analysis (TGA): Place a slightly larger amount of the sample (5-10 mg) in a TGA pan. Heat the sample at a constant rate and record the change in mass. Weight loss events can indicate desolvation or decomposition.
Interpreting the Data: A Hypothetical Case
While we do not have experimental data for β-phenyl-phenylalanine methyl ester hydrochloride, we can anticipate the expected outcomes based on its structure and data from analogs.
-
SC-XRD: Would provide the definitive 3D structure, confirming the β-amino acid configuration, the conformation of the phenyl and methyl ester groups, and the hydrogen bonding network involving the hydrochloride counter-ion.
-
PXRD: Would be crucial for identifying different crystalline forms (polymorphs) that may arise from different crystallization conditions. Each polymorph would have a unique PXRD pattern.
-
NMR: Solution NMR would confirm the covalent structure. Solid-state NMR could differentiate between polymorphs by showing different chemical shifts for the carbon atoms due to their different packing environments.
-
MS: Would show a molecular ion peak corresponding to the mass of the protonated β-phenyl-phenylalanine methyl ester, confirming its molecular weight.
-
DSC/TGA: Might reveal a melting point for an anhydrous form or a desolvation event followed by melting for a solvate. Different polymorphs would likely exhibit different melting points.
Alternative and Complementary Techniques
While the above techniques form the core of solid-state characterization, other methods can provide valuable complementary information:
-
Cryo-Electron Microscopy (Cryo-EM): Although more commonly used for large biomolecules, advances in Micro-Electron Diffraction (MicroED) are making it a viable option for obtaining structural information from very small crystals that are not suitable for conventional X-ray diffraction.
-
Raman and IR Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local molecular environment and can be used to differentiate between polymorphs.
Conclusion
The comprehensive crystal structure analysis of a novel pharmaceutical compound such as β-phenyl-phenylalanine methyl ester hydrochloride is a multi-faceted endeavor that relies on the synergistic application of several analytical techniques. While single-crystal X-ray diffraction remains the ultimate tool for determining the absolute three-dimensional structure, techniques such as powder X-ray diffraction, NMR spectroscopy, mass spectrometry, and thermal analysis are indispensable for a thorough understanding of polymorphism, purity, and stability. By following a systematic and integrated analytical workflow, researchers and drug development professionals can ensure a robust characterization of the solid-state properties of new chemical entities, which is a critical step in the development of safe and effective medicines.
References
- Ilari, A., & Savino, C. (2018). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.
- Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules.
- OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques.
- Weirich, J., & Wenzel, W. (2000). Pseudopolymorphism of N-acetyl-l-phenylalanine methyl ester.
-
Capsoni, D., & Ferrari, S. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Molecules, 27(16), 5193. [Link]
-
Drug Target Review. (2017, September 15). Structure based drug discovery facilitated by crystallography. [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
- van de Streek, J., & Motherwell, S. (2005). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design, 5(4), 1357–1364.
-
ResearchGate. (n.d.). Single crystal X-ray diffraction structure of phenylalanine-2,5-xylenesulfonate (9) as viewed along the b-axis. [Link]
- Kurkcuoglu, Z., & Doruker, P. (2018). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. International Journal of Molecular Sciences, 19(11), 3422.
- Ihlefeldt, F. S., et al. (2019). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Crystal Growth & Design, 19(4), 2245–2255.
- Schwaller, D., et al. (2023). Impact of polymorphism in oleogels of N-palmitoyl-l-phenylalanine.
- Huck-Iriart, C., et al. (2021). Amine-Derivatized l-Phenylalanine and l-Tyrosine as Versatile Self-Assembled Platforms of Diverse Supramolecular Architectures: From Mesocrystals to Organogels. Crystal Growth & Design, 21(6), 3467–3479.
- Wimley, W. C., et al. (2011). Evidence for Phenylalanine Zipper-Mediated Dimerization in the X-Ray Crystal Structure of a Magainin 2 Analogue. Biochemistry, 50(49), 10694–10701.
- Ihlefeldt, F. S., et al. (2014). The polymorphs of L-phenylalanine.
- Chen, C.-T., et al. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
- Cormanich, R. A., et al. (2014). Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 123, 482–489.
- Crisma, M., et al. (1997). Crystal structure of (R)-α-methylphenylalanine methylester hydrochloride monohydrate, C11H15NO2 · HCl · H2O. Zeitschrift für Kristallographie - New Crystal Structures, 212(1), 113-114.
-
Royal Society of Chemistry. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. [Link]
-
ResearchGate. (n.d.). Structure of L-phenylalanine methyl ester hydrochloride. [Link]
- Rittner, R., et al. (2014). Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 123, 482-489.
- Ajinomoto Co., Inc. (1987). Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride. U.S.
-
SpectraBase. (n.d.). L-3-phenylalanine, methyl ester, hydrochloride. [Link]
-
ResearchGate. (n.d.). Crystal Structure of Melphalan Hydrochloride and Its Association with Caffeine Improves Its Antineoplastic Action. [Link]
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self-assembly properties of diphenylalanine methyl ester vs natural phenylalanine
A Comparative Guide to the Self-Assembly Properties of Diphenylalanine Methyl Ester and Natural Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Principles of Peptide Self-Assembly
The spontaneous organization of molecules into well-defined, functional supramolecular structures is a cornerstone of both biological systems and the burgeoning field of nanotechnology. Within this domain, the self-assembly of amino acids and short peptides has garnered significant attention due to their inherent biocompatibility, chemical versatility, and the diverse array of nanostructures they can form.[1] The driving forces behind this elegant architectural process are a delicate balance of non-covalent interactions, including hydrogen bonding, electrostatic interactions, van der Waals forces, and, particularly for aromatic residues, π-π stacking.[2]
This guide provides an in-depth comparison of the self-assembly properties of two closely related molecules: natural L-phenylalanine (Phe) and its dipeptide derivative, diphenylalanine methyl ester (FF-OMe). While both molecules leverage the aromaticity of the phenylalanine side chain to drive assembly, the addition of a second phenylalanine residue and the modification of the C-terminus from a carboxylic acid to a methyl ester in FF-OMe introduce significant alterations to the resulting supramolecular structures and their properties. Understanding these differences is crucial for the rational design of novel biomaterials for applications ranging from drug delivery and tissue engineering to biosensing.[3][4]
The Self-Assembly Landscape of Natural Phenylalanine (Phe)
Natural L-phenylalanine, an essential amino acid, has been identified as a molecule capable of self-assembling into ordered fibrillar aggregates, a phenomenon of interest in both materials science and in the context of metabolic disorders such as Phenylketonuria (PKU).[5]
The self-assembly of phenylalanine is a nuanced process highly dependent on environmental conditions, particularly pH. In its zwitterionic state, around neutral pH, L-phenylalanine has a propensity to form fibrillar nanostructures.[6] These fibrils are driven by a combination of hydrogen bonding between the amino and carboxyl groups and π-π stacking of the phenyl rings. The morphology of these self-assembled structures can, however, be modulated by pH. At acidic or alkaline pH, where the molecule is in a cationic or anionic state respectively, the formation of flakes is often observed, suggesting that electrostatic repulsion can hinder fibril formation.[6]
The propensity of phenylalanine to self-assemble is also influenced by its concentration. Studies have shown that at pathological concentrations, such as those seen in PKU, phenylalanine can form amyloid-like fibrils.[5]
Engineered Self-Assembly: Diphenylalanine Methyl Ester (FF-OMe)
Diphenylalanine (FF), the core recognition motif of the Alzheimer's β-amyloid polypeptide, is a widely studied building block for self-assembled nanostructures.[2][3][7][8] The addition of a second phenylalanine residue significantly enhances the driving force for self-assembly through increased opportunities for π-π stacking interactions. This dipeptide is known to form a variety of well-defined nanostructures, including nanotubes, nanofibers, and vesicles.[2][3][7][8]
The modification of the C-terminus to a methyl ester (FF-OMe) further refines the self-assembly process. Esterification of the C-terminal carboxylic acid has two primary consequences:
-
Elimination of a Hydrogen Bond Donor/Acceptor and Charge: The negatively charged carboxylate group at neutral pH is a key participant in the hydrogen-bonding network that stabilizes self-assembled structures of uncapped dipeptides. Replacing it with a neutral methyl ester group alters this network.
-
Increased Hydrophobicity: The addition of the methyl group increases the overall hydrophobicity of the molecule. This enhanced hydrophobicity can be a strong driving force for self-assembly in aqueous environments, as the molecules seek to minimize their contact with water.[9]
The C-terminal methyl ester group in diphenylalanine-based structures has been shown to promote molecular organization due to these enhanced hydrophobic forces, especially in more polar solvents.[9] This can lead to the formation of distinct morphologies, such as nanobelts, that may not be as readily accessible to the unmodified dipeptide.[9]
Head-to-Head Comparison: FF-OMe vs. Phe
| Property | Diphenylalanine Methyl Ester (FF-OMe) | Natural Phenylalanine (Phe) | Rationale for Differences |
| Driving Force for Self-Assembly | Primarily strong π-π stacking interactions from two phenyl rings and enhanced hydrophobic interactions due to the methyl ester group. | Combination of π-π stacking from a single phenyl ring and hydrogen bonding from the amino and carboxyl groups. | FF-OMe possesses a greater number of aromatic rings, leading to stronger π-π stacking. The methyl ester group increases hydrophobicity, further promoting assembly in aqueous media.[9] |
| Resulting Nanostructures | Predominantly well-defined nanostructures such as nanotubes, nanofibers, nanobelts, and vesicles.[3][7][8][9] | Fibrils at neutral pH; flakes at acidic or alkaline pH.[6] | The stronger and more directional interactions in FF-OMe favor the formation of more complex and ordered structures. The charged nature of Phe at varying pH values influences its assembly into less complex morphologies.[6] |
| Influence of pH | Less sensitive to pH changes due to the absence of a titratable C-terminal carboxylic acid. The N-terminal amine can still be protonated at low pH. | Highly sensitive to pH. The ionization state of the carboxylic acid and amino groups dictates the electrostatic interactions and resulting morphology.[6] | The C-terminal methyl ester of FF-OMe is not ionizable, making its self-assembly less dependent on pH compared to the zwitterionic Phe. |
| Stability of Assemblies | Generally forms highly stable and rigid nanostructures due to extensive π-π stacking and hydrophobic interactions.[10] | Stability is more dependent on environmental conditions such as pH and ionic strength. | The greater number of non-covalent interactions per molecule in FF-OMe assemblies contributes to their higher thermodynamic stability. |
| Biocompatibility | Generally considered biocompatible, with applications in drug delivery and tissue engineering. | Biocompatible as it is a natural amino acid, though high concentrations and aggregation are associated with pathology (PKU).[5] | Both are derived from natural amino acids, conferring good biocompatibility. |
Visualizing the Building Blocks and Their Assembly
To better understand the molecular basis for the differences in self-assembly, the following diagrams illustrate the structures of diphenylalanine methyl ester and phenylalanine, and a conceptual representation of their self-assembly processes.
Caption: Molecular structures and key interaction drivers for FF-OMe and Phe.
Caption: Conceptual workflow of FF-OMe and Phe self-assembly.
Experimental Protocols
The following protocols provide a framework for the synthesis of diphenylalanine methyl ester and the characterization of the self-assembly of both FF-OMe and Phe.
Synthesis of Diphenylalanine Methyl Ester (FF-OMe)
This protocol is adapted from standard solution-phase peptide synthesis methodologies.
-
Protection of Phenylalanine:
-
Protect the N-terminus of L-phenylalanine with a suitable protecting group, such as Boc (di-tert-butyl dicarbonate).
-
Esterify the C-terminus of a separate batch of L-phenylalanine to form L-phenylalanine methyl ester hydrochloride.
-
-
Peptide Coupling:
-
Couple the Boc-protected L-phenylalanine to the L-phenylalanine methyl ester hydrochloride using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an activator like 1-hydroxybenzotriazole (HOBt) in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide).
-
-
Deprotection:
-
Remove the N-terminal Boc protecting group using an acid such as trifluoroacetic acid (TFA).
-
-
Purification:
-
Purify the resulting diphenylalanine methyl ester by recrystallization or column chromatography to obtain a high-purity product suitable for self-assembly studies.
-
Characterization of Self-Assembled Structures
1. Transmission Electron Microscopy (TEM)
-
Objective: To visualize the morphology and dimensions of the self-assembled nanostructures.
-
Protocol:
-
Prepare solutions of FF-OMe and Phe at the desired concentration in an appropriate solvent (e.g., deionized water, phosphate-buffered saline).
-
Apply a small droplet (5-10 µL) of the sample solution onto a carbon-coated copper TEM grid.
-
Allow the droplet to adsorb for 1-2 minutes.
-
Wick away the excess solution using filter paper.
-
Optionally, negatively stain the grid with a solution of 2% uranyl acetate for 30-60 seconds to enhance contrast.
-
Wick away the excess staining solution and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at an appropriate accelerating voltage.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To determine the secondary structure of the peptide backbone within the self-assembled structures, particularly the presence of β-sheets.
-
Protocol:
-
Prepare concentrated solutions of FF-OMe and Phe and induce self-assembly.
-
Lyophilize the samples to obtain a dry powder.
-
Prepare a KBr (potassium bromide) pellet by mixing a small amount of the lyophilized sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, for hydrated samples, use an Attenuated Total Reflectance (ATR)-FTIR accessory. Apply a small amount of the sample solution onto the ATR crystal and allow the solvent to evaporate.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹, with a focus on the Amide I region (1600-1700 cm⁻¹) for secondary structure analysis. Peaks in the range of 1620-1640 cm⁻¹ are characteristic of β-sheet structures.[11][12]
-
3. Circular Dichroism (CD) Spectroscopy
-
Objective: To investigate the chiral organization and secondary structure of the self-assembled molecules.
-
Protocol:
-
Prepare solutions of FF-OMe and Phe in a suitable solvent (e.g., water, hexafluoroisopropanol).
-
Place the sample in a quartz cuvette with an appropriate path length (typically 0.1-1 mm).
-
Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
A distinct minimum around 218 nm is indicative of a β-sheet conformation.[13] The intensity of the CD signal can provide information on the degree of ordered assembly.
-
Conclusion and Future Perspectives
The comparative analysis of diphenylalanine methyl ester and natural phenylalanine reveals a fascinating interplay between molecular structure and supramolecular architecture. The enhanced hydrophobicity and altered hydrogen bonding capacity of FF-OMe, a result of C-terminal esterification and the presence of a second aromatic ring, lead to the formation of more complex and stable nanostructures compared to its single amino acid counterpart.
This understanding is paramount for the rational design of peptide-based biomaterials. By tuning the molecular structure through chemical modifications, researchers can precisely control the self-assembly process to generate nanostructures with desired morphologies, stabilities, and functionalities. This capability opens up exciting avenues for the development of advanced drug delivery systems with tailored release kinetics, biocompatible scaffolds for tissue regeneration, and sensitive platforms for biosensing applications. The principles elucidated in this guide serve as a foundational framework for future innovations in the field of self-assembling biomaterials.
References
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Tamamis, P., et al. (2009). Self-Assembly of Phenylalanine Oligopeptides: Insights from Experiments and Simulations. Biophysical Journal, 96(12), 5020-5029. Available at: [Link]
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Amdursky, N., & Stevens, M. M. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ChemPhysChem, 16(13), 2768-2774. Available at: [Link]
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Bandyopadhyay, A., et al. (2021). Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers. Nanoscale Advances, 3(20), 5945-5955. Available at: [Link]
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Yan, X., Zhu, P., & Li, J. (2010). Self-assembly and application of diphenylalanine-based nanostructures. Chemical Society Reviews, 39(6), 1877-1890. Available at: [Link]
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Amdursky, N., & Stevens, M. M. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ChemPhysChem, 16(13), 2768-2774. Available at: [Link]
-
Das, S., et al. (2019). Self-assembly of l-phenylalanine amino acid: electrostatic induced hindrance of fibril formation. RSC Advances, 9(24), 13547-13554. Available at: [Link]
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Reches, M., & Gazit, E. (2003). Casting Metal Nanowires within Discrete Self-Assembled Peptide Nanotubes. Science, 300(5619), 625-627. Available at: [Link]
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Castelletto, V., & Hamley, I. W. (2012). Self-assembly of a dipeptide with a bulky aromatic protecting group: Fmoc-diphenylalanine. Soft Matter, 8(2), 365-370. Available at: [Link]
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Adler-Abramovich, L., et al. (2012). Structural Polymorphism in a Self-Assembled Tri-Aromatic Peptide System. Polymers, 4(1), 609-624. Available at: [Link]
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Bandyopadhyay, A., et al. (2021). Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers. Nanoscale Advances, 3(20), 5945-5955. Available at: [Link]
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Lampel, A., et al. (2017). Self-assembling dipeptide antibacterial nanostructures with membrane disrupting activity. Nature Communications, 8(1), 1-11. Available at: [Link]
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Levin, A., et al. (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano, 14(6), 7018-7027. Available at: [Link]
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Gazit, E. (2007). Self-assembled peptide nanostructures: the design of molecular building blocks and their technological application. Chemical Society Reviews, 36(8), 1263-1269. Available at: [Link]
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Naskar, J., et al. (2014). Temperature-induced reversible self-assembly of diphenylalanine peptide and the structural transition from organogel to crystalline nanowires. Scientific Reports, 4(1), 1-8. Available at: [Link]
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Rodriguez, A. R., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. Gels, 8(11), 711. Available at: [Link]
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Levin, A., et al. (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano, 14(6), 7018-7027. Available at: [Link]
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Zhang, S., et al. (2016). Self-assembling peptide nanofibers containing phenylalanine for the controlled release of 5-fluorouracil. International Journal of Nanomedicine, 11, 5731. Available at: [Link]
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Mason, T. O., et al. (2019). Kinetic and thermodynamic driving factors in the assembly of phenylalanine-based modules. bioRxiv. Available at: [Link]
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Ruggieri, F., et al. (2019). Self-assembly of PEGylated tetra-phenylalanine derivatives: Structural insights from solution and solid state studies. Frontiers in Chemistry, 7, 629. Available at: [Link]
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Ivanova, M. I., et al. (2014). Self-Assembly of Phenylalanine-Based Molecules. The Journal of Physical Chemistry B, 118(39), 11495-11502. Available at: [Link]
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Levin, A., et al. (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano, 14(6), 7018-7027. Available at: [Link]
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Jayabions, S., et al. (2009). Fmoc-Diphenylalanine Self-Assembly Mechanism Induces Apparent pKa Shifts. Langmuir, 25(16), 8998-9002. Available at: [Link]
-
Kumar, A., et al. (2019). Self-Assembly of Diphenylalanine–Peptide Nucleic Acid Conjugates. ACS Omega, 4(6), 11091-11101. Available at: [Link]
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Apostol, I., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2061. Available at: [Link]
-
Bandyopadhyay, A., et al. (2021). Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers. Nanoscale Advances, 3(20), 5945-5955. Available at: [Link]
-
Rodriguez, A. R., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. Gels, 8(11), 711. Available at: [Link]
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Taylor & Francis. (n.d.). Diphenylalanine – Knowledge and References. Retrieved from [Link]
-
Mondal, S., & Bairi, P. (2019). Insight into the esterase like activity demonstrated by an imidazole appended self-assembling hydrogelator. Chemical Communications, 55(65), 9601-9604. Available at: [Link]
-
Pal, A., et al. (2025). Exploring the Photophysical Properties of Self-Assembled Phenylalanine: Aggregation-Induced Emission, Fluorescent Hydrogel Formation and Selective Interaction with Hemin. ACS Applied Optical Materials. Available at: [Link]
-
Naskar, J., et al. (2014). Temperature-induced reversible self-assembly of diphenylalanine peptide and the structural transition from organogel to crystalline nanowires. Scientific Reports, 4(1), 1-8. Available at: [Link]
-
Ude, L., et al. (2025). Targeting Injectable Hydrogels: The Role of Diphenylalanine Peptide Derivative in the Gelation Dynamics of Pluronic® F127. Gels, 11(4), 263. Available at: [Link]
-
SINTEF. (n.d.). TEM sample requirements. Retrieved from [Link]
-
Alemán, C., et al. (2018). Heterochirality Restricts the Self-Assembly of Phenylalanine Dipeptides Capped with Highly Aromatic Groups. Chemistry – A European Journal, 24(5), 1145-1154. Available at: [Link]
-
Castillo, J., et al. (2012). Fabrication of Nanostructures Using Self-Assembled Peptides as Templates: The Diphenylalanine Case. In Nanofabrication. InTech. Available at: [Link]
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Microscopy Innovations. (n.d.). Nano-Particle TEM Sample Preparation Primer. Retrieved from [Link]
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ResearchGate. (2014, August 3). How can I prepare a sample for TEM imaging of thin film, nanoparticles etc? Retrieved from [Link]
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King, A. M., et al. (2011). Tuning the mechanical properties of self-assembled mixed-peptide tubes. Soft Matter, 7(9), 4336-4342. Available at: [Link]
-
Li, D., et al. (2012). Probing the self-assembly mechanism of diphenylalanine-based peptide nanovesicles and nanotubes. ACS Nano, 6(6), 5249-5258. Available at: [Link]
-
Huang, R., et al. (2017). Solvent and surface controlled self-assembly of diphenylalanine peptide: From microtubes to nanofibers. Scientific Reports, 7(1), 1-9. Available at: [Link]
-
Adler-Abramovich, L., et al. (2006). Thermal and Chemical Stability of Diphenylalanine Peptide Nanotubes: Implications for Nanotechnological Applications. Langmuir, 22(3), 1313-1320. Available at: [Link]
-
Martin, E. R., et al. (2025). Hydrophobic and Electrostatic Sequence Patterning Directs Hierarchical Assembly of Phenylalanine-Rich Oligopeptides. Journal of the American Chemical Society. Available at: [Link]
-
Sahoo, D., et al. (2021). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science, 12(32), 10848-10856. Available at: [Link]
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Mchale, K. T., et al. (2012). Hydrophobic Collapse of a Stearic Acid Film by Adsorbed L‑Phenylalanine at the Air−Water Interface. The Journal of Physical Chemistry B, 116(26), 7849-7855. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of L-Phenylalanine Methyl Ester Hydrochloride
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of all laboratory materials. This guide provides a detailed protocol for the proper disposal of L-Phenylalanine Methyl Ester Hydrochloride (CAS No. 7524-50-7), a common reagent in peptide synthesis and pharmaceutical research. Adherence to these procedures is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment.
This document moves beyond a simple checklist, delving into the causal reasoning behind each step. The core principle of chemical disposal is risk mitigation. Since the full toxicological and ecological profiles of many research chemicals are not exhaustively characterized, we must adopt a conservative approach, treating the substance based on its known and potential hazards.
Hazard Assessment & Chemical Profile
The first step in any disposal procedure is a thorough understanding of the substance's chemical identity and associated hazards. While some safety data sheets (SDS) may classify L-Phenylalanine Methyl Ester Hydrochloride as non-hazardous, others indicate potential risks that must be addressed[1][2]. In laboratory practice, we are obligated to follow the most stringent available safety information to ensure the highest level of protection.
Key Hazards:
-
Skin Irritation (H315): May cause redness, itching, or inflammation upon contact[1][2].
-
Serious Eye Irritation (H319): Can result in pain, redness, and potential damage if it enters the eyes[1][2].
-
Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory tract[1][2].
Under thermal decomposition, such as in a fire, hazardous gases including carbon oxides, nitrogen oxides, and hydrogen chloride may be generated[1][3].
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | L-Phenylalanine methyl ester hydrochloride | [1][3] |
| Synonyms | Methyl L-phenylalaninate hydrochloride | [2][3] |
| CAS Number | 7524-50-7 | [3] |
| Molecular Formula | C₁₀H₁₃NO₂ · HCl | [3] |
| Appearance | Off-white powder/solid | [4] |
| Incompatibilities | Strong oxidizing agents |[1][5] |
Essential Safety Protocols & Personal Protective Equipment (PPE)
Before handling the chemical for disposal, it is critical to establish a safe working environment and don the appropriate PPE. The choice of PPE is directly dictated by the potential hazards identified in the SDS.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or glasses with side shields | Protects against eye contact and potential serious irritation (H319)[1][6][7]. |
| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact and potential irritation (H315)[1][6][7]. |
| Protective Clothing | Standard laboratory coat | Protects skin and personal clothing from contamination[2][6]. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask (N95) may be used if weighing or transferring powder that could become airborne. | Minimizes inhalation of dust, which may cause respiratory irritation (H335)[1][2]. |
| Work Area | Chemical fume hood or other well-ventilated space | Ensures that any airborne dust or vapors are safely exhausted away from the user[2][6]. |
Step-by-Step Disposal Workflow
The disposal of L-Phenylalanine Methyl Ester Hydrochloride must be managed as a controlled chemical waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste [1][2]. The lack of comprehensive ecotoxicity data necessitates that it does not enter aquatic systems[3][4].
Step 1: Waste Classification The waste generator is legally responsible for classifying the waste. You must determine if the chemical waste is hazardous according to US EPA guidelines (40 CFR 261.3) and any applicable state and local regulations[1][3][6].
-
Action: Consult your institution's Environmental Health and Safety (EHS) department. They will provide definitive guidance on classifying this specific waste stream within your jurisdiction.
Step 2: Containerization Proper containment is crucial to prevent leaks and ensure safe transport.
-
Action: Select a container made of a compatible material (e.g., high-density polyethylene) that can be securely sealed[2][8]. The container must be in good condition and free of contamination on its exterior.
-
Action: Affix a hazardous waste label to the container[8][9]. The label must clearly state the full chemical name, "L-Phenylalanine Methyl Ester Hydrochloride," and include an accurate inventory of the contents being added[8]. Avoid using abbreviations or chemical formulas.
Step 3: Waste Collection & Segregation
-
Action (Solid Waste): Place the solid L-Phenylalanine Methyl Ester Hydrochloride directly into your labeled, compatible waste container.
-
Action (Contaminated Materials): Any materials that have come into contact with the chemical, such as weighing paper, contaminated gloves, or paper towels used for cleaning, must also be placed in the same designated chemical waste container[6]. These items are now considered hazardous waste.
-
Action (Segregation): Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible wastes can react, leading to dangerous conditions[9].
Step 4: Storage and Final Disposal
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory[8][9]. This area should be away from drains and high-traffic zones.
-
Action: Once the container is full or ready for removal, contact your institution's EHS department to arrange for pickup[6]. They will manage the transfer to a licensed hazardous waste disposal facility, where it will be disposed of in accordance with all federal, state, and local regulations[1][7].
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of L-Phenylalanine Methyl Ester Hydrochloride and associated materials.
Caption: Decision-making flowchart for safe disposal.
Spill Management Protocol
In the event of an accidental spill, prompt and correct action is necessary to prevent exposure and environmental contamination.
-
Ensure Safety: Immediately alert others in the area. Ensure you are wearing the appropriate PPE as detailed in Table 2[2][6].
-
Prevent Spread: Prevent further leak or spill if it is safe to do so[1].
-
Clean Up: For a solid spill, carefully sweep or vacuum the material to avoid generating dust[1][7]. Place the collected material and any contaminated cleaning supplies (e.g., pads, wipes) into your designated hazardous waste container[2][6].
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as chemical waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in our collective ability to conduct research responsibly.
References
-
L-Phenylalanine methyl ester hydrochloride Safety Data Sheet. AK Scientific, Inc.
-
L-Phenylalanine, methyl ester, hydrochloride SDS, 7524-50-7 Safety Data Sheets. Echemi.
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Navigating the Disposal of Phenylalanylphenylalanine Methyl Ester: A Guide to Safe and Compliant Practices. Benchchem.
-
Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.
-
L-Phenylalanine methyl ester hydrochloride Safety Data Sheet. Fisher Scientific.
-
L-Phenylalanine methyl ester hydrochloride Safety Data Sheet. Thermo Fisher Scientific.
-
Standard Operating Procedure Hazardous Waste Storage and Disposal. University of Toronto Department of Chemistry.
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
-
L-Phenylalanine Methyl Ester Hydrochloride Safety Data Sheet. Tokyo Chemical Industry.
-
L-Phenylalanine methyl ester hydrochloride Safety Data Sheet. Fisher Scientific.
-
L-Phenylalanine CAS No 63-91-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
Aspartame Degradation in Solutions at Various pH Conditions. ThaiScience.
-
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-
Hazardous Waste Disposal Guide. Northwestern University Research Safety.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
